Product packaging for RIBONUCLEIC ACID, TRANSFER(Cat. No.:CAS No. 120991-81-3)

RIBONUCLEIC ACID, TRANSFER

Cat. No.: B1169264
CAS No.: 120991-81-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RIBONUCLEIC ACID, TRANSFER is a useful research compound. Its molecular formula is C17H25Cl2N5O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

120991-81-3

Molecular Formula

C17H25Cl2N5O

Origin of Product

United States

Fundamental Molecular Architecture of Transfer Ribonucleic Acid

Canonical Secondary Structures: The Cloverleaf Model

The secondary structure of transfer RNA is famously represented by the "cloverleaf model," which illustrates the molecule's four main arms and loops, formed by extensive intramolecular base pairing wikipedia.orgnih.govbyjus.comvaia.comrcsb.orgresearchgate.netexama2z.incolostate.edubuffalo.edufrontiersin.org. This structure is largely stable due to hydrogen bonding between complementary bases byjus.com.

The characteristic regions of the tRNA cloverleaf structure are summarized in the table below:

Structural FeatureBase Pairs (Stem)Nucleotides (Loop)Key Characteristics
Acceptor Stem7-9 bp wikipedia.orgbyjus.commicrobenotes.comvaia.comfrontiersin.orgN/A (3' CCA tail)Formed by the base pairing of the 5′-terminal nucleotide with the 3′-terminal nucleotide. It carries the universal CCA tail at its 3′ end, to which the cognate amino acid is covalently attached wikipedia.orgbyjus.commicrobenotes.comvaia.combuffalo.edufrontiersin.org. Non-Watson-Crick base pairs may be present wikipedia.org. Some tRNAs, such as tRNA-His, feature an additional guanine (B1146940) nucleotide at the -1 position at the 5' end wikipedia.orgnih.gov.
D-Arm3-6 bp nih.govbyjus.commicrobenotes.comvaia.comfrontiersin.orgbioinformatics.org7-11 nt nih.govbioinformatics.orgNamed for the frequent presence of dihydrouridine (D) within its loop wikipedia.orgbyjus.commicrobenotes.comvaia.combuffalo.edu. The D-arm serves as a recognition site for aminoacyl tRNA synthetases, the enzymes responsible for attaching the correct amino acid to tRNA microbenotes.comexama2z.in. Conserved nucleotides G18 and G19 are often found in this loop nih.govfrontiersin.org.
Anticodon Arm5 bp wikipedia.orgnih.govbyjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.com7 nt nih.govbioinformatics.orgnih.govComposed of a stem and a loop that contains the three-nucleotide anticodon wikipedia.orgnih.govbyjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.com. This anticodon sequence is complementary to a specific codon on the messenger RNA (mRNA), facilitating the accurate decoding of genetic information during translation wikipedia.orgbyjus.commicrobenotes.comcallutheran.educolostate.edu. Modified bases are common in this loop and can influence base-pairing properties wikipedia.orgmicrobenotes.comcallutheran.eduoup.com.
TΨC-Arm4-5 bp byjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.com7 nt nih.govNamed for the characteristic sequence 5'-TΨCGA-3' found in its loop, which includes ribothymidine (T), pseudouridine (B1679824) (Ψ), and cytosine (C) wikipedia.orgbyjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.comwikipedia.org. This loop plays a significant role as a ribosome binding site, interacting with ribosomal RNA microbenotes.comvedantu.comwikipedia.org.
Variable LoopN/A (variable)3-21 nt wikipedia.orgnih.govbyjus.commicrobenotes.comvaia.comvedantu.comPositioned between the anticodon loop and the TΨC loop wikipedia.orgbyjus.comvaia.comvedantu.com. Its length varies significantly, classifying tRNAs into "class I" (3-9 bases) and "class II" (10-24 bases or more than 10 bases) wikipedia.orgnih.gov. In some class II tRNAs, this loop is long enough to form a rigid stem, known as the variable arm wikipedia.orgnih.gov. The variable loop contributes to the recognition of the tRNA molecule byjus.comvaia.comvedantu.com.

The acceptor stem forms at the intersection of the 5' and 3' ends of the tRNA molecule. It is a 7- to 9-base pair stem where the 5′-terminal nucleotide base-pairs with the 3′-terminal nucleotide wikipedia.orgbyjus.commicrobenotes.comvaia.comfrontiersin.org. Crucially, the 3′ end of the tRNA molecule possesses a conserved Cytosine-Cytosine-Adenine (CCA) sequence, also known as the CCA tail wikipedia.orgbyjus.commicrobenotes.comvaia.combuffalo.edu. This is the site where the specific amino acid is covalently attached to the 3′-hydroxyl group of the terminal adenosine (B11128), a process catalyzed by aminoacyl-tRNA synthetases wikipedia.orgbyjus.comrcsb.org. While predominantly forming Watson-Crick base pairs, the acceptor stem may also contain non-Watson-Crick base pairs wikipedia.org. For instance, tRNA-His is notable for having a guanine nucleotide at the -1 position at its 5′ end, which is added post-transcriptionally wikipedia.orgnih.gov. The acceptor stem, along with the T-stem, forms one of the two coaxial helical domains in the tertiary structure nih.govbuffalo.edumdpi.com.

The anticodon arm consists of a 5-base pair stem and a 7-nucleotide loop wikipedia.orgnih.govbyjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.com. Located within this loop is the anticodon, a triplet sequence of nucleotides (positions 34, 35, 36) that is complementary to a specific three-nucleotide codon on the mRNA molecule wikipedia.orgnih.govbyjus.commicrobenotes.combioinformatics.orgvedantu.com. This complementary base pairing is essential for the accurate translation of genetic information during protein synthesis wikipedia.orgbyjus.commicrobenotes.comcallutheran.edu. The anticodon loop is known for its high degree of nucleotide modification, with unusual bases like inosine, pseudouridine, or lysidine (B1675763) often found at the wobble position (the first base of the anticodon) wikipedia.orgmicrobenotes.comcallutheran.edu. These modifications can significantly affect the tRNA's interaction with ribosomes and modulate its base-pairing properties wikipedia.orgoup.com. The anticodon loop, alongside the D-arm, forms the second coaxial helical domain in the tRNA tertiary structure nih.govbuffalo.edumdpi.com.

The TΨC-arm, also referred to as the T-arm, comprises a stem of 4 to 5 base pairs and a loop typically containing 7 nucleotides wikipedia.orgnih.govbyjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.com. It derives its name from the universally conserved sequence TΨC (ribothymidine, pseudouridine, and cytosine) present within its loop wikipedia.orgbyjus.commicrobenotes.comvaia.combioinformatics.orgvedantu.comwikipedia.org. Ribothymidine (T, also m5U) and pseudouridine (Ψ) are modified uridines wikipedia.orgbyjus.commicrobenotes.comvaia.comvedantu.comwikipedia.org. The TΨC loop serves as a recognition site for the ribosome, facilitating the formation of the tRNA-ribosome complex during translation microbenotes.comvedantu.comwikipedia.org. Notably, pseudouridine 55 (Ψ55) and cytosine 56 (C56) in this loop engage in tertiary interactions with guanine 18 (G18) and guanine 19 (G19) in the D-arm, contributing significantly to the stability of the L-shaped tertiary structure nih.govfrontiersin.orgoup.comnih.gov.

TΨC-Arm and TΨC-Loop Characteristics

Three-Dimensional Tertiary Folding: The L-Shape Conformation

The secondary cloverleaf structure of tRNA folds into a highly compact and characteristic L-shaped three-dimensional tertiary conformation wikipedia.orgnih.govbyjus.commicrobenotes.commdpi.comrcsb.orgresearchgate.netexama2z.incallutheran.educolostate.edubuffalo.edufrontiersin.orgoup.commdpi.commdpi.com. This tertiary fold is crucial for tRNA's function, enabling it to fit precisely into the A (aminoacyl) and P (peptidyl) sites of the ribosome during protein synthesis wikipedia.orgrcsb.orgcallutheran.edu.

The L-shape is formed through the coaxial stacking of two helical domains, aligning at an approximate right angle to each other microbenotes.commdpi.combuffalo.edu. One arm of the 'L' is formed by the stacking of the acceptor stem and the T-stem nih.govbuffalo.edufrontiersin.orgmdpi.com. The other arm is formed by the stacking of the D-stem and the anticodon stem nih.govbuffalo.edufrontiersin.orgmdpi.com. The L-shape is stabilized by an intricate network of non-Watson-Crick tertiary interactions, particularly between highly conserved nucleotides in the D-loop and TΨC-loop nih.govbuffalo.edufrontiersin.orgoup.commdpi.com. Key interactions include base pairing between G18 (D-loop) and Ψ55 (TΨC-loop), and G19 (D-loop) and C56 (TΨC-loop) nih.govfrontiersin.org. The dimensions of a folded tRNA molecule are approximately 60 × 70 × 25 Å nih.gov. This highly conserved and rigid L-shape provides the necessary structural framework for tRNA to interact effectively with aminoacyl-tRNA synthetases and the ribosome during the process of translation nih.govnih.gov.

Role of Conserved Nucleotides in Global Conformation

A set of highly conserved nucleotides plays a pivotal role in maintaining the global L-shaped conformation of tRNA nih.govmdpi.comresearchgate.net. These conserved nucleotides are predominantly found in the core region, particularly within the D-loop and T-loop, and are crucial for the formation of key tertiary interactions oup.commdpi.commdpi.comnih.gov. Examples of such critical interactions include:

U54-A58 Reverse Hoogsteen Base Pair : In the T-loop, this specific base pair, often influenced by modifications like m5U54 and m1A58, is significant for stabilizing the tRNA structure mdpi.commdpi.com.

G15-C48 (Levitt Base Pair) : This conserved base pair between the D-loop and T-loop is important for the stability of the tRNA core structure nih.govmdpi.comresearchgate.net.

Triple Base Interactions : Nucleotides like C13, G22, and m7G46 can form triple base interactions (e.g., C13-G22-m7G46) that further stabilize the tertiary structure nih.govmdpi.com.

U8-A14 interaction : This base pair is also a conserved tertiary interaction found in canonical tRNAs researchgate.net. The presence of post-transcriptional modifications on these conserved nucleotides often enhances the intrinsic stability of the tRNA elbow and increases the affinity between the T- and D-loops, especially in thermophilic organisms researchgate.net.

Determinants of Transfer Ribonucleic Acid Identity and Specificity

The ability of tRNA to accurately link specific amino acids to their corresponding codons relies on precise recognition mechanisms involving both aminoacyl-tRNA synthetases and the ribosome.

Identity Elements for Aminoacyl-tRNA Synthetase Recognition

Each tRNA must be specifically recognized by its cognate aminoacyl-tRNA synthetase (aaRS) to ensure it is charged with the correct amino acid frontiersin.orgnih.govcaltech.edupnas.org. This stringent selectivity is mediated by "identity elements" – specific nucleotides or structural features within the tRNA molecule that are recognized by the aaRS frontiersin.orgnih.govcaltech.edu. These elements act as an operational code for aminoacylation frontiersin.org. Identity elements are typically concentrated in the acceptor stem and/or the anticodon frontiersin.orgpnas.org.

Acceptor Stem : Positions 1, 72, and 73 in the acceptor stem are major contributors to tRNA selection by aaRSs frontiersin.org. For example, the C-A mismatch at position 1-72 in the acceptor stem of initiator tRNAfMet is important for its formylation nih.gov.

Anticodon : The anticodon itself (positions 35 and 36) is a key identity element, with dedicated anticodon binding domains in aaRSs mediating its recognition frontiersin.org.

D-loop and Variable Loop : In some cases, nucleotides outside the acceptor stem and anticodon can also serve as identity elements. For example, A20, located in the D-loop at the outside corner of the L-shaped tRNA, is a major identity element for arginyl-tRNA synthetase (ArgRS) in most organisms pnas.org. These identity elements can be classified as positive (features directly recognized by the cognate aaRS) or negative (features that block recognition by non-cognate aaRSs) caltech.edu.

Structural Features Influencing Ribosomal Interactions

During protein synthesis, tRNAs dynamically interact with the ribosome at distinct binding sites: the aminoacyl (A) site, the peptidyl (P) site, and the exit (E) site wikipedia.orgbiologyonline.comnih.govnih.govmdpi.commdpi.com.

Anticodon Arm-mRNA-Small Subunit Interaction : The anticodon arm of the tRNA interacts with the mRNA codon at the decoding center, which is located on the small ribosomal subunit (e.g., 30S subunit in bacteria or 40S subunit in eukaryotes) nih.govmdpi.com. The base pairing between the mRNA codon and the tRNA anticodon is fundamental for accurate decoding wikipedia.orgbiologyonline.comproteopedia.orgfrontiersin.org.

Acceptor Arm-Large Subunit Interaction : The acceptor arm of the tRNA primarily interacts with the large ribosomal subunit (e.g., 50S subunit in bacteria or 60S subunit in eukaryotes) nih.govmdpi.com. For instance, the T-arm and elbow region of tRNA interact with the large ribosomal subunit, particularly during A-site binding and translocation mdpi.com.

Conformational Changes : tRNA undergoes significant conformational changes as it moves through the ribosomal A, P, and E sites, facilitating the coordinated process of translation nih.govmdpi.com. The intrinsic structural flexibility of tRNA is crucial for these dynamics nih.govresearchgate.net. For example, during initial A-site binding, the tRNA can exist in an "A/T state" where its acceptor end is still bound to an elongation factor (EF-Tu or eEF1A), while its anticodon stem-loop interacts with the mRNA nih.govmdpi.com. Subsequently, it transitions to the "A/A site" where the aminoacyl-tRNA is fully accommodated wikipedia.org. In the P site, a "pe/E chimeric state" can be formed where the anticodon stem-loop is between the P and E sites, and the acceptor stem is in the canonical E site of the large subunit nih.gov.

Role of Modified Nucleotides : Post-transcriptional modifications, particularly in the anticodon loop (positions 34 and 37), influence codon-anticodon interactions and are important for ensuring accurate recognition and preventing frameshift mutations on the ribosome nih.govfrontiersin.orgoup.com. Pseudouridine (Ψ) modifications in the anticodon stem-loop, for example, are critical for proper tRNA binding to the ribosome by stabilizing the dynamic structure of the ASL and promoting stronger binding to the 30S ribosome, thereby increasing translational accuracy wikipedia.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
RIBONUCLEIC ACID, TRANSFER2479
Pseudouridine15047
Dihydrouridine26367
1-Methyladenosine (B49728) (m1A)64326
7-Methylguanosine (B147621) (m7G)123896
5-Methyluridine (B1664183) (m5U)7748
N2,N2-dimethylguanosine (m2,2G)601633
Inosine6050

Note : PubChem CIDs represent specific chemical compounds. For "this compound," the CID 2479 refers to the general concept of "nucleic acid" or "RNA" as a class smpdb.ca. Specific tRNAs or their modifications may have their own CIDs if they are treated as distinct chemical entities in the database oup.comucsf.edu. The CIDs provided for modified nucleotides refer to the modified nucleoside form.Transfer ribonucleic acid (tRNA) is a fundamental adapter molecule essential for deciphering the genetic code during protein synthesis. Typically ranging from 76 to 90 nucleotides in length in eukaryotes, tRNA serves as the physical link between the genetic information encoded in messenger RNA (mRNA) codons and the amino acid sequence of proteins wikipedia.orgbiologyonline.com. Each tRNA molecule carries a specific amino acid and possesses a three-nucleotide anticodon that pairs with a complementary codon on the mRNA, facilitating the accurate addition of amino acids to the nascent polypeptide chain on the ribosome wikipedia.orgbiologyonline.comproteopedia.org. All tRNAs, despite sequence variations, adopt a highly conserved L-shaped three-dimensional tertiary structure from their cloverleaf secondary structure, enabling them to fit precisely into the ribosomal binding sites wikipedia.orgproteopedia.orgnih.govrcsb.org.

Role of Conserved Nucleotides in Global Conformation

A set of highly conserved nucleotides plays a pivotal role in maintaining the global L-shaped conformation of tRNA nih.govmdpi.comresearchgate.net. These conserved nucleotides are predominantly found in the core region, particularly within the D-loop and T-loop, and are crucial for the formation of key tertiary interactions oup.commdpi.commdpi.comnih.gov. Examples of such critical interactions include:

U54-A58 Reverse Hoogsteen Base Pair : In the T-loop, this specific base pair, often influenced by modifications like m5U54 and m1A58, is significant for stabilizing the tRNA structure mdpi.commdpi.com.

G15-C48 (Levitt Base Pair) : This conserved base pair between the D-loop and T-loop is important for the stability of the tRNA core structure nih.govmdpi.comresearchgate.net.

Triple Base Interactions : Nucleotides like C13, G22, and m7G46 can form triple base interactions (e.g., C13-G22-m7G46) that further stabilize the tertiary structure nih.govmdpi.com.

U8-A14 interaction : This base pair is also a conserved tertiary interaction found in canonical tRNAs researchgate.net. The presence of post-transcriptional modifications on these conserved nucleotides often enhances the intrinsic stability of the tRNA elbow and increases the affinity between the T- and D-loops, especially in thermophilic organisms researchgate.net.

Determinants of Transfer Ribonucleic Acid Identity and Specificity

The ability of tRNA to accurately link specific amino acids to their corresponding codons relies on precise recognition mechanisms involving both aminoacyl-tRNA synthetases and the ribosome.

Identity Elements for Aminoacyl-tRNA Synthetase Recognition

Each tRNA must be specifically recognized by its cognate aminoacyl-tRNA synthetase (aaRS) to ensure it is charged with the correct amino acid frontiersin.orgnih.govcaltech.edupnas.org. This stringent selectivity is mediated by "identity elements" – specific nucleotides or structural features within the tRNA molecule that are recognized by the aaRS frontiersin.orgnih.govcaltech.edu. These elements act as an operational code for aminoacylation frontiersin.org. Identity elements are typically concentrated in the acceptor stem and/or the anticodon frontiersin.orgpnas.org.

Table 1: Key Identity Elements in tRNA for Aminoacyl-tRNA Synthetase Recognition

LocationSpecific Nucleotide/FeatureRoleExample(s)
Acceptor StemPositions 1, 72, 73Major contributors to tRNA selection by aaRSs. Recognition generally occurs in the aminoacylation site of ARSs. frontiersin.orgC-A mismatch at 1-72 in initiator tRNAfMet is crucial for its formylation. nih.gov
AnticodonPositions 35, 36Key identity elements recognized by dedicated anticodon binding domains of aaRSs. frontiersin.orgC35, the second letter of the anticodon, is an identity element for arginyl-tRNA synthetase. pnas.org
D-loopPosition 20Can serve as a major identity element, even if located distally from the acceptor stem and anticodon. pnas.orgA20 is a major identity element for arginyl-tRNA synthetase in most organisms. pnas.org

These identity elements can be classified as positive (features directly recognized by the cognate aaRS) or negative (features that block recognition by non-cognate aaRSs) caltech.edu.

Structural Features Influencing Ribosomal Interactions

During protein synthesis, tRNAs dynamically interact with the ribosome at distinct binding sites: the aminoacyl (A) site, the peptidyl (P) site, and the exit (E) site wikipedia.orgbiologyonline.comnih.govnih.govmdpi.commdpi.com.

Table 2: tRNA Structural Features and Their Role in Ribosomal Interactions

tRNA FeatureRibosomal Interaction
Anticodon ArmInteracts with the mRNA codon at the decoding center on the small ribosomal subunit (e.g., 30S or 40S subunit). The base pairing between mRNA codon and tRNA anticodon is fundamental for accurate decoding. nih.govmdpi.com
Acceptor ArmPrimarily interacts with the large ribosomal subunit (e.g., 50S or 60S subunit). nih.govmdpi.com The T-arm and elbow region are particularly involved in interactions with the large ribosomal subunit during A-site binding and translocation. mdpi.com
Overall FlexibilitytRNA undergoes significant conformational changes while moving through the ribosomal A, P, and E sites. The inherent structural flexibility of tRNA is crucial for these dynamic transitions. nih.govresearchgate.net
Modified NucleotidesPost-transcriptional modifications, especially at positions 34 (wobble nucleotide) and 37 (3'-side of anticodon), influence codon-anticodon interactions, ensuring accurate recognition and preventing frameshift mutations. nih.govfrontiersin.orgoup.com For instance, pseudouridine (Ψ) in the anticodon stem-loop stabilizes the structure and promotes stronger binding to the 30S ribosome, enhancing translational accuracy. wikipedia.org
A/T StateAn initial binding state in the A site where the tRNA's acceptor end remains associated with an elongation factor (EF-Tu or eEF1A), while its anticodon stem-loop engages with the mRNA codon. nih.govmdpi.com
A/A SiteThe fully accommodated state of aminoacyl-tRNA in the A site after codon recognition and dissociation of elongation factors. wikipedia.org
pe/E Chimeric StateA conformational state observed in the P site, where the anticodon stem-loop is positioned between the P and E sites, and the acceptor stem resides in the canonical E site of the large subunit. nih.gov

Biogenesis and Maturation Pathways of Transfer Ribonucleic Acid

Transcription of Transfer Ribonucleic Acid Genes

The synthesis of tRNA is initiated through the transcription of tRNA genes, a process predominantly carried out by RNA Polymerase III (Pol III) in eukaryotic cells. wikipedia.org These genes are transcribed at high levels to meet the cell's demand for protein synthesis. royalsocietypublishing.org

RNA Polymerase III-Mediated Transcription

RNA Polymerase III is a specialized enzyme responsible for synthesizing short non-coding RNAs, with tRNAs being one of its primary products. wikipedia.orgnih.gov The transcription process by Pol III involves three main stages: initiation, elongation, and termination. wikipedia.org During initiation, a complex of transcription factors assembles on the tRNA gene's promoter, recruiting Pol III to the correct start site. Elongation involves the synthesis of the pre-tRNA transcript, and termination occurs at specific signals downstream of the tRNA coding sequence. wikipedia.orgoup.com

Promoter Elements and Transcriptional Regulation

Unlike many genes transcribed by RNA Polymerase II, the majority of tRNA genes possess internal promoter elements, meaning the promoter sequences are located within the transcribed region itself. royalsocietypublishing.orgembopress.org These internal control regions (ICRs) are known as the A-box and B-box. nih.govoup.comtandfonline.com

The transcription initiation process for tRNA genes typically involves the following steps:

TFIIIC Binding: The multi-subunit transcription factor TFIIIC recognizes and binds to the A-box and B-box promoter elements within the tRNA gene. wikipedia.orgembopress.orgoup.com

TFIIIB Recruitment: TFIIIC then acts as an assembly factor, recruiting another essential transcription factor, TFIIIB, to a position upstream of the transcription start site. nih.govoup.com TFIIIB is composed of three subunits: the TATA-binding protein (TBP), a TFIIB-related factor (Brf1), and the B-double-prime (Bdp1) unit. nih.gov

RNA Polymerase III Recruitment: Once TFIIIB is bound, it recruits RNA Polymerase III to the transcription start site, and transcription commences. nih.govoup.com After TFIIIB is in place, TFIIIC is no longer required for subsequent rounds of transcription. wikipedia.org

The regulation of tRNA transcription is a complex process influenced by various cellular signals, including nutrient availability and stress conditions. nih.gov The protein Maf1 is a key negative regulator of Pol III transcription, repressing tRNA synthesis in response to stress. nih.gov Additionally, the chromatin structure surrounding tRNA genes plays a crucial role in regulating their accessibility to the transcriptional machinery. nih.gov While many tRNA genes are located in nucleosome-free regions, the dynamics of nearby nucleosomes can influence their expression levels. royalsocietypublishing.orgnih.gov

Pre-Transfer Ribonucleic Acid Processing

Following transcription, the initial tRNA transcript, known as pre-tRNA, contains extra sequences at both its 5' and 3' ends, termed the leader and trailer sequences, respectively. mdpi.comresearchgate.netbiorxiv.org These precursor molecules must undergo a series of precise processing steps to become mature, functional tRNAs.

5'-Leader Sequence Cleavage by Ribonuclease P

The removal of the 5'-leader sequence is a critical step in tRNA maturation, catalyzed by the enzyme Ribonuclease P (RNase P). mdpi.comwikipedia.orgnih.gov RNase P is a ribonucleoprotein, meaning it is composed of both RNA and protein subunits. wikipedia.orgnih.gov In bacteria, the RNA component of RNase P is catalytic (a ribozyme), while in eukaryotes, both the RNA and protein components are essential for its function. wikipedia.org

RNase P recognizes the structure of the pre-tRNA and precisely cleaves the phosphodiester bond at the junction of the leader sequence and the mature tRNA, generating the mature 5' end. mdpi.com The protein subunit of bacterial RNase P has been shown to interact with the 5' leader sequence, contributing to substrate recognition and cleavage efficiency. nih.govnih.gov

3'-Trailer Sequence Processing by Ribonucleases

The 3'-trailer sequence is removed by various ribonucleases. In many bacteria, an endonuclease called RNase E cleaves AU-rich sequences downstream of the tRNA, followed by the trimming of the remaining extra nucleotides by exonucleases. nih.govresearchgate.net In eukaryotes and some bacteria, an endonuclease known as RNase Z is responsible for cleaving the 3'-trailer, typically at or near the discriminator nucleotide, which is the first unpaired base at the 3' end of the tRNA. nih.govpnas.org This cleavage event produces a tRNA with a 3'-hydroxyl group. pnas.org

CCA Addition to the 3'-Terminus

A crucial step for the function of all tRNAs is the addition of the trinucleotide sequence CCA to their 3' end. nih.govnih.gov This sequence is essential for the attachment of the amino acid. In many organisms, the CCA sequence is not encoded in the tRNA gene and must be added post-transcriptionally by a specialized enzyme called tRNA nucleotidyltransferase, or CCA-adding enzyme. nih.govnih.govembopress.org

This enzyme is a unique RNA polymerase that does not use a nucleic acid template. nih.govembopress.org It sequentially adds two cytosine (C) nucleotides and one adenosine (B11128) (A) nucleotide to the 3' end of the tRNA. The mechanism of this precise addition varies between different classes of CCA-adding enzymes. Class I enzymes, found in archaea and eukaryotes, utilize a ribonucleoprotein template where the growing 3' end of the tRNA itself helps to form the binding pocket for the incoming nucleotides. nih.govpnas.org In contrast, Class II enzymes, found in bacteria, rely on a protein-based template to guide the addition of the correct nucleotides. nih.govpnas.org The CCA-adding enzyme also plays a role in tRNA quality control, as it can add a second CCA sequence (CCACCA) to structurally unstable tRNAs, marking them for degradation. nih.gov

Table 1: Key Enzymes and Factors in tRNA Biogenesis

Process Enzyme/Factor Function
Transcription RNA Polymerase III (Pol III) Synthesizes pre-tRNA from tRNA genes. wikipedia.org
Transcription Factor IIIC (TFIIIC) Binds to internal A-box and B-box promoters. wikipedia.orgoup.com
Transcription Factor IIIB (TFIIIB) Recruits RNA Polymerase III to the start site. nih.govoup.com
5'-Processing Ribonuclease P (RNase P) Cleaves the 5'-leader sequence of pre-tRNA. mdpi.comwikipedia.org
3'-Processing Ribonuclease E (RNase E) Endonucleolytic cleavage of 3'-trailer in some bacteria. nih.govresearchgate.net
Ribonuclease Z (RNase Z) Endonucleolytic cleavage of 3'-trailer in eukaryotes and some bacteria. nih.govpnas.org
3'-End Addition tRNA Nucleotidyltransferase (CCA-adding enzyme) Adds the essential CCA sequence to the 3'-terminus. nih.govnih.gov

Intron Splicing Mechanisms in Eukaryotic and Archaeal tRNAs

In both eukaryotes and archaea, the removal of introns from precursor tRNAs (pre-tRNAs) is an essential maturation step carried out by proteinaceous enzymes, in contrast to the self-splicing introns found in some bacterial tRNAs. nih.govnih.gov This process is catalyzed by a tRNA splicing endonuclease and a tRNA ligase. nih.gov

The tRNA splicing endonuclease is responsible for the precise excision of the intron. nih.gov While the catalytic mechanism is conserved, the subunit composition of the endonuclease varies. In archaea, several types of tRNA splicing endonucleases have been identified, including homotetrameric (α4), homodimeric (α2 or ε2), and heterotetrameric ((αβ)2) forms. oup.comoup.com Eukaryotic tRNA splicing endonucleases are typically heterotetrameric complexes, composed of subunits such as TSEN2, TSEN15, TSEN34, and TSEN54 in humans. oup.commerckmillipore.com

Following intron excision by the endonuclease, the resulting two tRNA halves are joined by a tRNA ligase. nih.gov The ligation process differs between various organisms. In the well-studied yeast Saccharomyces cerevisiae, a multifunctional ligase performs three sequential reactions to join the tRNA halves. scispace.com In contrast, the ligation mechanism in archaea and animals involves a different set of enzymes. pnas.org For instance, the RtcB protein family has been identified as the responsible tRNA ligase in archaea. pnas.org

FeatureEukaryotesArchaea
Enzymes InvolvedtRNA Splicing Endonuclease (heterotetramer, e.g., TSEN complex), tRNA LigasetRNA Splicing Endonuclease (various forms: α4, α2, ε2, (αβ)2), tRNA Ligase (e.g., RtcB)
Recognition MotifOverall tRNA structure, canonical intron positionBulge-Helix-Bulge (BHB) motif
Intron LocationPrimarily at the canonical position (3' to anticodon)Canonical and non-canonical positions

Subcellular Trafficking and Localization

Once mature, tRNAs must be transported from their site of synthesis in the nucleus to the cytoplasm, where they participate in protein synthesis. A subset of cytosolic tRNAs is also imported into mitochondria in many organisms to supplement the mitochondrial tRNA pool.

Nuclear Export Mechanisms of Mature tRNA

The export of mature tRNAs from the nucleus to the cytoplasm is a selective and receptor-mediated process. In vertebrates, this process is primarily facilitated by the nuclear export receptor Exportin-t (Xpo-t). nih.govembopress.orgembopress.org Exportin-t, in cooperation with the GTP-bound form of the Ran protein (RanGTP), directly binds to mature tRNAs. nih.govembopress.orgembopress.org This binding is highly specific, and Exportin-t preferentially recognizes correctly processed tRNAs. nih.govcore.ac.uk

Several features of the mature tRNA are critical for its recognition by Exportin-t. These include the correct three-dimensional shape of the tRNA, properly processed 5' and 3' ends, and the presence of the TΨC loop. nih.govnih.gov This selective recognition acts as a quality control mechanism, ensuring that only fully mature and functional tRNAs are exported to the cytoplasm. nih.govcore.ac.uk While aminoacylation is not essential for export, the processing of the 5' and 3' ends significantly impacts the interaction with Exportin-t. nih.govembopress.org In yeast, the protein Los1p, a homolog of Exportin-t, is involved in the nuclear export of tRNAs. molbiolcell.org

The process of nuclear export is crucial for maintaining the cytoplasmic pool of tRNAs required for translation. Disruption of this pathway can lead to the nuclear accumulation of mature tRNAs. molbiolcell.org

Mitochondrial Import of Cytosolic tRNAs (where applicable)

In a wide range of eukaryotes, including plants, fungi, and some animals, the mitochondrial genome does not encode a complete set of tRNAs required for mitochondrial protein synthesis. unibe.chtandfonline.com To compensate for this, these organisms have evolved mechanisms to import nucleus-encoded tRNAs from the cytoplasm into the mitochondria. unibe.chtandfonline.comnih.gov

The mechanisms of tRNA import into mitochondria are diverse and can be broadly categorized into two main pathways. nih.gov One pathway, which is well-characterized in the yeast Saccharomyces cerevisiae for the import of tRNALys, involves the co-import of the tRNA with a mitochondrial precursor protein. nih.govnih.gov In this system, the cytosolic lysyl-tRNA synthetase is required for aminoacylation of the tRNA, which is a prerequisite for its import, and the mitochondrial lysyl-tRNA synthetase is also essential for the import process. nih.gov

A second, more direct import mechanism is found in organisms like plants and protozoa, where tRNAs are imported independently of cytosolic protein factors. nih.gov However, even in these systems, some components of the protein import machinery may be involved. nih.gov For example, in land plants, the Voltage-Dependent Anion Channel (VDAC) and components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, such as TOM20 and TOM40, have been implicated in tRNA import. mdpi.com

The specificity of which tRNAs are imported varies between organisms. unibe.ch In some cases, specific determinants within the tRNA sequence, such as the anticodon or the D-domain, are crucial for import. tandfonline.com For instance, in Saccharomyces cerevisiae, the anticodon and the first base pair of the acceptor stem of tRNALys are key determinants for its import. unibe.ch

ProcessKey Proteins/FactorsOrganismsMechanism Highlights
Nuclear ExportExportin-t (vertebrates), Los1p (yeast), RanGTPEukaryotesSelective binding to mature tRNA features (correct ends, TΨC loop). Acts as a quality control step.
Mitochondrial ImportAminoacyl-tRNA synthetases (cytosolic and mitochondrial)Yeast (S. cerevisiae)Co-import with a mitochondrial precursor protein. Requires aminoacylation of the tRNA.
VDAC, TOM complex componentsPlants, ProtozoaDirect import, independent of cytosolic factors, but may utilize parts of the protein import machinery.

Post Transcriptional Modifications of Transfer Ribonucleic Acid: Molecular Mechanisms and Functional Significance

Diversity and Classification of Transfer Ribonucleic Acid Modifications

The landscape of tRNA modifications is remarkably diverse, encompassing a wide array of chemical alterations to the canonical nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine). These modifications are incorporated post-transcriptionally and are essential for the proper function of tRNAs encyclopedia.pub. They can be classified based on their chemical nature and their specific positions within the tRNA structure.

Modified Nucleosides in Transfer Ribonucleic Acid (e.g., Methylations, Pseudouridines, Inosines, Thiolations, Queuosine (B110006), Glycosylations, Phosphorylations)

Over 100 chemically distinct modifications have been characterized in tRNAs, ranging from simple additions like methyl or thio groups to more complex hypermodified structures such as queuosine (Q) and wybutosine (B12426080) (yW) nih.govencyclopedia.pubmdpi.com. These modifications involve various chemical processes, including methylation, deamination, isomerization, thiolation, glycosylation, and transglycosylation mdpi.commdpi.comresearchgate.net.

Methylations: Methylation is the most prevalent post-transcriptional modification in tRNA, occurring on almost all nitrogen sites of nucleobases, the C5 atom of pyrimidines, the C2 and C8 atoms of adenosine (B11128), and the oxygen of the ribose 2'-OH tandfonline.commdpi.commdpi.com. Examples include 1-methyladenosine (B49728) (m1A), N2-methylguanosine (m2G), N2,N2-dimethylguanosine (m22G), 5-methylcytidine (B43896) (m5C), 7-methylguanosine (B147621) (m7G), and 5-methyluridine (B1664183) (m5U) tandfonline.commdpi.commdpi.commdpi.com. These modifications contribute to tRNA structural stability and influence protein translation fidelity and efficiency researchgate.netnih.gov.

Pseudouridines (Ψ): Pseudouridine (B1679824) is the most abundant type of tRNA modification, resulting from the enzymatic isomerization of uridine (B1682114) mdpi.comnih.govoaepublish.com. It is found at multiple positions, including 38, 39, and 55, and is crucial for maintaining tRNA structure and stability by improving base-stacking interactions tandfonline.commdpi.comnih.govmdpi.com. The Ψ55 modification, for instance, is universally conserved across all analyzed forms of life tandfonline.com.

Inosines (I): Inosine is formed by the deamination of adenosine mdpi.commdpi.comoaepublish.com. This modification is particularly significant at the wobble position (position 34), enabling a single tRNA to recognize multiple codons due to its ability to pair with cytidine, uridine, and adenosine nih.govmdpi.com.

Thiolations: Thiolations involve the substitution of oxygen for sulfur in nucleosides, leading to sulfur-containing modifications like 4-thiouridine (B1664626) (s4U) and 2-thiouridine (B16713) (s2U) oaepublish.comnih.govtandfonline.com. These modifications are commonly found at positions 8, 9, 32, 34, 37, and 54 in tRNA and are crucial for accurate and efficient translation nih.govtandfonline.com. For example, s4U at position 8 in E. coli acts as a near-ultraviolet (UVA) radiation sensor tandfonline.com.

Queuosine (Q): Queuosine is a complex hypermodification derived from guanosine, typically found at the wobble position 34 in tRNAs for specific amino acids (Asp, Asn, His, Tyr) mdpi.comglycoforum.gr.jpnih.gov. Q plays critical roles in translation and is essential for accurate and efficient deciphering of mRNA codons glycoforum.gr.jpnih.gov.

Glycosylations: Glycosylated modifications can occur on queuosine, where preQ (a precursor to queuosine) is further modified to queuosine and then glycosylated glycoforum.gr.jpnih.gov.

Phosphorylations: While less commonly discussed in the context of base modifications, phosphorylation of the ribose moiety can also occur. The 2'-O-methylation of ribose is a prominent modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar mdpi.comfrontiersin.orgmdpi.commdpi.com. These modifications influence tRNA structure and thermal adaptation nih.gov.

Positional Distribution of Modifications within the Transfer Ribonucleic Acid Structure

tRNA molecules fold into a conserved cloverleaf secondary structure, which further twists into an L-shaped tertiary structure mdpi.comdiva-portal.orgbyjus.com. Modified nucleosides are strategically distributed throughout this structure, with their positions dictating their functional roles nih.govmdpi.com.

Anticodon Loop: The anticodon loop, particularly positions 34 (the wobble position) and 37 (3'-adjacent to the anticodon), exhibits the greatest diversity and highest density of modifications tandfonline.commdpi.comnih.govfrontiersin.orgnih.govnih.govmdpi.comglycoforum.gr.jpfrontiersin.orgmdpi.comfrontiersin.org. These modifications are paramount for accurate mRNA decoding, codon-anticodon recognition, and maintaining the translational reading frame tandfonline.comfrontiersin.orgnih.govdiva-portal.orgfrontiersin.orgmdpi.com. Modifications at position 34 can expand or restrict codon decoding, allowing a limited set of tRNAs to decode 64 mRNA codons diva-portal.orgmdpi.com. For instance, the hypermodified nucleoside wybutosine (yW) at position 37 in eukaryotic and archaeal tRNAPhe is critical for preventing translational frameshifting nih.gov.

Here's a table summarizing some common tRNA modifications and their typical positional distribution and function:

Modified NucleosideTypical Position(s)Primary Function(s)
1-methyladenosine (m1A)9, 14, 22, 57, 58, 37 (mitochondrial)tRNA stability, folding, reverse transcription fidelity mdpi.comnih.govoup.com
N2-methylguanosine (m2G)10, 26, 7 (eukaryotic)tRNA structural stability, L-fold nih.govnih.gov
N2,N2-dimethylguanosine (m22G)26tRNA structural stability, L-fold, prevent Watson-Crick pairing mdpi.comnih.gov
5-methylcytidine (m5C)34, 48, 49, 72 (eukaryotic), 74 (eukaryotic)tRNA stability, stress response mdpi.commdpi.comresearchgate.net
5-methyluridine (m5U)54 (ribothymidine, T)tRNA stability, thermal adaptation nih.govoup.com
Pseudouridine (Ψ)13, 27, 28, 38, 39, 55tRNA structure, stability, base-stacking, decoding tandfonline.commdpi.comnih.govmdpi.comoup.comoup.com
Inosine (I)34 (wobble)Expanded codon recognition (pairs with C, U, A) mdpi.comnih.govmdpi.com
4-thiouridine (s4U)8, 9, 32, 34, 37, 54Translational efficiency, stress response, UV protection oaepublish.comnih.govtandfonline.comoup.com
2-thiouridine (s2U)34 (wobble), 54 (m5s2U54)Codon-anticodon recognition, translational fidelity, thermal adaptation nih.govoaepublish.comnih.govfrontiersin.org
Queuosine (Q)34 (wobble)Accurate mRNA decoding, translation nih.govmdpi.comglycoforum.gr.jpnih.gov
Wybutosine (yW)37Prevent frameshifting, enhance decoding accuracy nih.govnih.govmdpi.com
N4-acetylcytidine (ac4C)12 (eukaryotic), 34 (bacteria)tRNA function, methionine tRNA recognition nih.govmdpi.comnih.gov
N6-threonylcarbamoyladenosine (t6A)37tRNA binding to A-site, translocation efficiency, prevent frameshift mdpi.comnih.govnih.govresearchgate.net

Enzymology of Transfer Ribonucleic Acid Modification

The incorporation and removal of tRNA modifications are precisely regulated processes mediated by a diverse array of enzymes. These enzymes are often categorized into "writers," "erasers," and "readers," reflecting their distinct roles in the dynamic epitranscriptome oup.commdpi.com.

"Writer" Enzymes: Mechanistic Insights into Modification Catalysis

"Writer" enzymes are responsible for catalyzing the addition of modifications to tRNA molecules, imparting chemical diversity and complexity oup.commdpi.com. Over 60 members of RNA methyltransferases (MTases) alone are found in humans, responsible for various methylation events mdpi.com. The mechanisms of these enzymes vary depending on the specific modification.

Methyltransferases: These enzymes transfer a methyl group (CH3) from a donor molecule, typically S-adenosyl-L-methionine (SAM), to specific nucleotides in tRNA mdpi.com. For example, tRNA methyltransferases (TRMs) are responsible for various methylations, playing critical roles in tRNA structural stabilization and the fidelity and efficiency of protein translation researchgate.net. Specific examples include TrmK, which selectively methylates 1-methyladenosine at position 22 (m1A22) in Geobacillus stearothermophilus tRNAs nih.gov. METTL1 and WDR4 form a complex that catalyzes the m7G modification mdpi.com.

Pseudouridine Synthases (PUS): These enzymes catalyze the isomerization of uridine to pseudouridine mdpi.comnih.gov. In eukaryotes, there are various PUS enzymes (e.g., PUS1 to PUS10) that recognize specific secondary structural elements and sequences in the target uridine-containing RNA to introduce the pseudouridine modification nih.gov. For instance, pseudouridylate synthase 3 (Pus3) modifies the 38th and 39th nucleotides in the anticodon stem-loop in Saccharomyces cerevisiae mdpi.com.

Thiolation Enzymes: These enzymes catalyze the non-redox substitution of oxygen for sulfur in nucleosides nih.gov. Two main mechanisms have been described for tRNA thiolation enzymes: one involves the formation of persulfide on catalytic cysteines, while the other utilizes a [4Fe-4S] cluster as a sulfur carrier nih.gov. Thil, for example, introduces the s4U modification at positions 8 and 9 in bacterial and archaeal tRNAs tandfonline.com.

Adenosine Deaminases Acting on tRNA (ADATs): These enzymes catalyze the deamination of adenosine to inosine, primarily at the wobble position 34 mdpi.com. ADAT2/ADAT3 are examples of such enzymes mdpi.com.

Queuosine tRNA-ribosyltransferases (QTRT): These enzymes are involved in the complex biosynthesis of queuosine mdpi.com. In bacteria, the biosynthesis of queuosine involves multiple enzymatic steps, where a guanosine is replaced by a preQ precursor via tRNA-guanine transglycosylase (TGT) nih.gov. QTRT1/QTRT2 are involved in the further modification of preQ to queuosine mdpi.com.

N-acetyltransferases: N-acetyltransferase 10 (NAT10) is an example of an enzyme that introduces the N4-acetylcytidine (ac4C) modification, often with the help of accessory proteins like THUMPD1 mdpi.comnih.gov.

"Eraser" Enzymes: Demodification Processes and Reversibility

"Eraser" enzymes are responsible for the removal of modifications from RNA molecules, allowing for dynamic and precise regulation of gene expression oup.commdpi.com. While the identification of "erasers" for tRNA modifications is an evolving field, some have been characterized.

AlkB-like enzymes: The E. coli AlkB enzyme has been shown to reverse m1A in RNA when the modification was introduced by chemical methylation agents nih.gov. It is hypothesized that human AlkB-like enzymes could potentially reverse endogenous m1A in some tRNAs, thereby controlling their stability nih.govnih.gov.

RudS-type enzymes: RudS enzymes function as tRNA de-modifying "erasers," specifically targeting the 4-thiouridine (s4U) modification in tRNA molecules, converting it back to uridine mdpi.comvu.lt. This suggests a mechanism for the cell to maintain optimal modification levels and respond to stress mdpi.com.

Reversibility: While some modifications are considered stable, the presence of "eraser" enzymes indicates that many tRNA modifications can be reversible, enabling a dynamic control over tRNA function in response to cellular needs and environmental cues oup.comnih.govnih.gov. The exact mechanisms and full extent of reversibility for all known tRNA modifications are still under investigation. For example, while no natural enzyme is yet known to efficiently reverse m1G, its chemical features suggest it should be readily reversible nih.gov.

"Reader" Proteins: Recognition of Modified Transfer Ribonucleic Acids

"Reader" proteins are those that recognize and bind to modified RNA molecules, interpreting these modifications to trigger specific biological responses oup.commdpi.com. The precise mechanisms by which "reader" proteins recognize modified tRNAs are complex and involve specific binding pockets and interactions with the unique chemical and structural properties imparted by the modifications.

Ribosomes: The ribosome itself can be considered a "reader" as modified nucleosides within the anticodon loop facilitate accurate codon-anticodon interactions and play a direct role in codon recognition, thereby influencing translational efficiency and fidelity mdpi.comfrontiersin.orgfrontiersin.org. The modified tRNAs are recognized by the ribosomal A-site during translation glycoforum.gr.jpdiva-portal.orgfrontiersin.org.

Aminoacyl-tRNA Synthetases (aaRSs): These enzymes are responsible for attaching the correct amino acid to its cognate tRNA. Some aminoacyl-tRNA synthetases recognize their cognate tRNA's identity through the structure and chemistry contributed by modified nucleosides, particularly within the anticodon domain nih.govnih.govdiva-portal.orgfrontiersin.orgmdpi.com. For instance, N4-acetylcytidine (ac4C) at position 34 of tRNAMet acts as a positive identity determinant for methionyl-tRNA synthetase (MetRS) nih.gov.

Translational Factors: Elongation factors, such as EF1A, are involved in delivering tRNA to the ribosome. The affinity of tRNAs for EF1A can be altered by specific modifications, thereby influencing the amount of tRNA available for translation nih.gov.

Other Binding Proteins: The positively charged patches created by certain modifications, such as m7G at position 46 and m1A at position 58, are thought to be involved in the specific recognition of tRNA by other proteins mdpi.com. Additionally, hypomodified tRNAs that escape EF1A binding may bind other cellular proteins to coordinate translation and other cellular processes nih.gov. Despite advancements, the identification of all "readers" that interpret these modifications and mediate downstream effects in tRNAs remains an area of ongoing research oup.com.

Functional Roles of Transfer Ribonucleic Acid Modifications

tRNA modifications are not merely structural embellishments but play crucial roles in regulating various aspects of gene expression and cellular adaptation. They act as checkpoints for tRNA identity and integrity, regulate translation, and modulate structural stability, enabling tRNAs to rapidly adapt to environmental changes like stress and temperature encyclopedia.pubresearchgate.net.

Influence on Transfer Ribonucleic Acid Folding and Structural Stability

Post-transcriptional modifications are essential for the proper folding, secondary, and tertiary structure of tRNA molecules nih.gov. Modifications located in the structural core of tRNAs, including the D-loop, T-loop, and variable loop, are fundamental to stabilizing structures and ensuring the diverse biological functions of tRNA molecules tandfonline.commdpi.com. For instance, base methylations such as 5-methylcytosine (B146107) (m⁵C) and N1-methyladenosine (m¹A), as well as pseudouridine (Ψ) and 2'-O-methylation (Nm), stabilize tRNA structures by strengthening base stacking interactions and providing protection against degradation by ribonucleases tandfonline.commdpi.com.

Specific examples include Pseudouridine at position 55 (Ψ55), which is widely conserved across all forms of life and plays a crucial role in maintaining tRNA structure and stability, ultimately influencing protein synthesis and cellular physiology tandfonline.com. The modifying enzyme for Ψ55, TruB in bacteria, and its homologs in archaea (Cbf5 or Pus1) and eukaryotes (Pus4), also act as RNA chaperones, assisting in the correct folding of their substrate tRNAs tandfonline.com. Dihydrouridine (D) modifications within the D-loop also contribute to maintaining tRNA stability, structural integrity, and proper folding tandfonline.com. N2,N2-dimethylguanosine at position 26 (m²₂G26) increases the stiffness of the modified tRNA, which can facilitate its conformational dynamics during ribosomal translocation tandfonline.com. Furthermore, modifications like 5-methyluridine at position 54 (m⁵U54) are crucial for tRNA maturation and contribute to maintaining the tRNA elbow region shape and dynamics necessary for mediating tRNA interactions with the ribosome tandfonline.compnas.org.

Table 1: Impact of tRNA Modifications on Folding and Structural Stability

Modified NucleosidePositionEffect on tRNAReference
Pseudouridine (Ψ)Ψ55Maintains structure and stability, assists proper folding. tandfonline.commdpi.com tandfonline.commdpi.com
5-methyluridine (m⁵U)m⁵U54Crucial for tRNA maturation, maintains elbow region shape and dynamics. tandfonline.compnas.org tandfonline.compnas.org
Dihydrouridine (D)D-loopMaintains stability, structural integrity, and proper folding. tandfonline.com tandfonline.com
N2,N2-dimethylguanosine (m²₂G)m²₂G26Increases tRNA stiffness, facilitates conformational dynamics. tandfonline.com tandfonline.com
5-methylcytosine (m⁵C)GeneralStabilizes tRNA structures, protects from degradation. tandfonline.com tandfonline.com
N1-methyladenosine (m¹A)GeneralStabilizes tRNA structures, protects from degradation. tandfonline.com tandfonline.com
2'-O-methylation (Nm)GeneralStabilizes tRNA structures, protects from degradation. tandfonline.com tandfonline.com

Regulation of Codon-Anticodon Recognition and Wobble Base Pairing

Modifications at or near the anticodon loop, particularly at the wobble position (position 34) and position 37 (3'-adjacent to the anticodon), directly regulate decoding and are critical for accurate and efficient translation tandfonline.comnih.govnih.govfrontiersin.org. The degeneracy of the genetic code and the limited number of tRNA species necessitate that some tRNAs recognize more than one codon, a process facilitated by wobble base pairing nih.govoup.com.

Modifications at the wobble position (34) can either restrict or expand codon recognition based on their chemical properties nih.govnih.gov. For example, Queuosine (Q) at position 34 in certain tRNAs enhances the efficiency and accuracy of codon recognition tandfonline.com. Inosine (I), formed by deamination of adenosine, can pair with uridine, cytosine, or adenosine at the third position of the codon, thereby expanding codon recognition ontosight.aikent.ac.uk. Other modifications like 5-methylcytosine at position 34 (m⁵C34) in S. cerevisiae tRNA also enhance translation efficiency tandfonline.com. Uridine modifications at position 34, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U₃₄) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U₃₄), are crucial for specific codon recognition and can restrict or expand wobbling, ensuring translational fidelity nih.govkent.ac.ukpnas.org.

Modifications at position 37, 3'-adjacent to the anticodon, such as N6-threonylcarbamoyladenosine (t⁶A), N1-methylguanosine (m¹G), and wybutosine (yW), also play a critical role. They help structure the anticodon towards a canonical "U-turn" conformation, increase stability by facilitating base stacking interactions between nucleotides 34-37, and are essential for maintaining the translational reading frame nih.govfrontiersin.org. The absence of modifications at position 34 or 37 can lead to translational frameshifts, resulting in the expression of alternate protein sequences nih.gov.

Table 2: Influence of tRNA Modifications on Codon-Anticodon Recognition

Modified NucleosidePositionEffect on Recognition/Wobble PairingReference
Queuosine (Q)34 (wobble)Enhances efficiency and accuracy of codon recognition. tandfonline.com tandfonline.com
5-methylcytosine (m⁵C)34Enhances translation efficiency. tandfonline.com tandfonline.com
Inosine (I)34 (wobble)Facilitates recognition of U, C, or A at the third codon position. ontosight.aikent.ac.uk ontosight.aikent.ac.uk
2-thiouridine (s²U)34 (wobble)Restricts codon recognition. nih.govkent.ac.ukpnas.org nih.govkent.ac.ukpnas.org
N6-threonylcarbamoyladenosine (t⁶A)37Structures anticodon, enhances base stacking, required for efficient aminoacylation and codon recognition. nih.govresearchgate.net nih.govresearchgate.net
N1-methylguanosine (m¹G)37Structures anticodon, enhances base stacking, essential for reading frame maintenance. nih.gov nih.gov

Impact on Translational Efficiency and Fidelity

tRNA modifications are paramount for ensuring the accuracy and efficiency of protein synthesis tandfonline.comresearchgate.netnih.govpnas.orgutah.edu. They optimize tRNA anticodon chemistries, structure, and dynamics to ensure translational fidelity of mRNA transcripts nih.govnih.gov. Errors or mistranslation during mRNA translation can lead to altered protein levels and function, potentially contributing to disease utah.edu.

Modifications at the wobble position (34) are key regulators of translational efficiency and fidelity tandfonline.compnas.org. For instance, the mcm⁵s²U₃₄ modification in tRNAs encoding lysine (B10760008), glutamine, and glutamic acid stabilizes the binding of cognate tRNAs to the ribosomal A-site and promotes peptide bond formation pnas.org. This stabilization enhances both the efficiency and fidelity of translation pnas.org. Similarly, the Q34 modification enhances translational efficiency tandfonline.com. The nucleoside at position 37 also plays a crucial role in regulating translation efficiency and fidelity tandfonline.com. The t⁶A37 modification is required for efficient aminoacylation of several tRNAs, tRNA binding to the A-site, codon recognition, and preventing leaky scanning of initiation codons researchgate.net.

The absence or hypomodification of specific tRNAs due to mutations in modifying enzymes can lead to mistranslation nih.gov. These modifications pre-structure tRNA, allowing it to accurately read cognate and "wobble" codons, or to expand recognition to synonymous codons, while maintaining the translational reading frame nih.govnih.gov.

Modulation of Ribosomal Binding and Translocation

tRNA modifications are crucial for the dynamic interactions between tRNAs and the ribosome during protein synthesis, particularly during ribosomal binding and translocation tandfonline.comoup.com. Translocation is the process where the deacylated tRNA moves from the ribosomal P-site to the E-site, and the peptidyl-tRNA moves from the A-site to the P-site, a process catalyzed by elongation factor G (EF-G) pnas.orgresearchgate.netnih.gov.

Modifications can influence the conformational dynamics of tRNA, facilitating its movement through the ribosome. For example, the m²₂G26 modification located between the D and anticodon stems increases the stiffness of the modified tRNA, which aids its conformational dynamics during ribosomal translocation tandfonline.com. The m⁵U54 modification in the T-loop is also important for modulating the translocation step in protein synthesis, with m⁵U54-deficient tRNAs showing desensitization to small molecules that prevent translocation in vitro pnas.org.

Furthermore, modifications at position 34 and 37 are critical for the tRNA to bind cognate codons at the ribosome's A-site and to translocate from the A- to P-site nih.govresearchgate.net. For example, the mnm⁵s²U₃₄ and t⁶A₃₇ modifications in tRNAͪᵞˢ are both required for the tRNA to bind lysine cognate codons (AAA and AAG) at the A-site and facilitate translocation nih.govresearchgate.net. The presence of these modifications substantially structures the anticodon, ensuring precise conformational changes upon codon binding nih.gov.

Table 3: Role of tRNA Modifications in Ribosomal Binding and Translocation

Modified NucleosidePositionEffect on Ribosomal Interaction/TranslocationReference
N2,N2-dimethylguanosine (m²₂G)26Increases tRNA stiffness, facilitates conformational dynamics during translocation. tandfonline.com tandfonline.com
5-methyluridine (m⁵U)54Modulates ribosome translocation, influences tRNA maturation. tandfonline.compnas.org tandfonline.compnas.org
N6-threonylcarbamoyladenosine (t⁶A)37Required for efficient aminoacylation, A-site binding, and efficient translocation. nih.govresearchgate.net nih.govresearchgate.net
5-methylaminomethyl-2-thiouridine (mnm⁵s²U)34Required for efficient binding to cognate codons and translocation. nih.govresearchgate.net nih.govresearchgate.net

Role in Stress-Induced Translational Reprogramming

For instance, 5-methylcytosine (m⁵C), pseudouridine (Ψ), 2'-O-methylation (Nm), and Queuosine (Q) modifications are implicated in guiding tRNA cleavage and tRNA-derived small RNA (tDR) production, which are involved in stress adaptation tandfonline.com. Pseudouridylation, in particular, has been shown to be stress-inducible, with Ψ modification at position 8 in certain tRNAs enhancing tDR biogenesis, modulating global translation during development and leukemogenesis tandfonline.com. Some tRNA modifying enzymes, like Trm9, contribute to translational fidelity under stress conditions pnas.org. Modifications like m⁵C and Ψ are also essential for heat resistance in cells ijbs.com. The dynamic regulation of tRNA modifications in response to environmental and nutritional factors underscores their role as sensors and regulators of translational capacity encyclopedia.pub.

Effects on Transfer Ribonucleic Acid Cleavage and Degradation

While tRNAs are generally stable molecules, their lifespan is regulated by quality control mechanisms and specific cleavage events that generate tRNA-derived fragments (tRFs) nih.govmdpi.com. tRNA modifications play a critical and often dual role in this process: they can either protect tRNAs from cleavage or promote their site-specific degradation tandfonline.comnih.gov.

For example, m⁵C modifications, catalyzed by enzymes like NSUN2 and TRDMT1/DNMT2, stabilize tRNA secondary structures and protect them from cleavage by angiogenin (B13778026) (ANG), an endoribonuclease tandfonline.com. Low levels of NSUN2 can lead to the accumulation of tDRs (specifically tiRNAs) that repress protein synthesis tandfonline.com. Conversely, pseudouridine (Ψ) modification at position 8 in certain tRNAs can enhance tDR biogenesis tandfonline.com. Similarly, Nm (2'-O-methylated nucleoside) modifications, such as Cm34 in tRNAᵐᵉᵗ, can prevent site-specific cleavage by ANG tandfonline.com.

The demethylation of certain modifications, like m¹A58, is predicted to lead to the rapid degradation of specific tRNAs, although the exact mechanisms are still under investigation nih.gov. The presence or absence of specific modifications can therefore influence the fate of a tRNA molecule, determining whether it remains intact for translation or is processed into functional tRFs that may have their own regulatory roles nih.gov.

Aminoacylation of Transfer Ribonucleic Acid: Catalysis, Specificity, and Quality Control

Aminoacyl-tRNA Synthetases (aaRS): Structure and Classification

Aminoacyl-tRNA synthetases (aaRSs) are a diverse group of enzymes responsible for catalyzing the covalent attachment of an amino acid to its corresponding tRNA nih.govwikipedia.orgwikipedia.orgepfl.chebi.ac.uk. There are typically 20 distinct aaRS enzymes, one for each of the 20 standard amino acids, although some organisms may have fewer, utilizing indirect pathways for certain amino acids nih.govwikipedia.org. These enzymes play a critical role in maintaining the fidelity of the genetic code by ensuring that the correct amino acid is loaded onto the appropriate tRNA wikipedia.orgepfl.ch.

The 20 aminoacyl-tRNA synthetases are broadly categorized into two major classes, Class I and Class II, based on the architecture of their active sites, conserved sequence motifs, and the position on the tRNA's 3'-CCA terminus where the amino acid is attached nih.govwikipedia.orgepfl.chebi.ac.ukfrontiersin.orgnih.gov. Both classes exhibit significant structural and, in some cases, functional diversity nih.gov.

Class I Aminoacyl-tRNA Synthetases

Class I aminoacyl-tRNA synthetases are characterized by a catalytic domain featuring a Rossmann fold, a common protein structural motif composed of a five-stranded parallel β-sheet connected by α-helices nih.govwikipedia.orgfrontiersin.orgwikipedia.org. This Rossmann fold typically resides at or near the amino terminus of the protein and contains two highly conserved sequence motifs: HIGH and KMSKS nih.govfrontiersin.org.

Class I aaRSs typically bind the minor groove of the tRNA acceptor stem, with the exceptions of TrpRS and TyrRS nih.gov. They aminoacylate the 2'-hydroxyl group of the terminal adenosine (B11128) (A76) of the tRNA nih.govwikipedia.orgepfl.chebi.ac.ukwikipedia.orgwikipedia.org. Class I enzymes are generally monomeric or dimeric wikipedia.orgepfl.chfrontiersin.orgwikipedia.org.

Amino acids recognized by Class I synthetases include branched-chain and aromatic amino acids, such as Arginine (Arg), Cysteine (Cys), Glutamine (Gln), Glutamic acid (Glu), Isoleucine (Ile), Leucine (Leu), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), and Valine (Val) ebi.ac.ukwikipedia.org.

Class II Aminoacyl-tRNA Synthetases

In contrast to Class I, Class II aminoacyl-tRNA synthetases possess a distinct catalytic domain characterized by an anti-parallel β-sheet fold flanked by α-helices wikipedia.orgebi.ac.ukfrontiersin.orgwikipedia.org. They contain three highly conserved sequence motifs wikipedia.org.

Class II aaRSs approach the tRNA from the major groove (with the exception of PheRS) and transfer the amino acid directly to the 3'-hydroxyl group of the terminal adenosine (A76) of the tRNA nih.govwikipedia.orgepfl.chebi.ac.ukwikipedia.org. These enzymes are usually dimeric or tetrameric wikipedia.orgepfl.chfrontiersin.orgwikipedia.org.

Amino acids recognized by Class II synthetases include Alanine (B10760859) (Ala), Asparagine (Asn), Aspartic acid (Asp), Glycine (B1666218) (Gly), Histidine (His), Lysine (B10760008) (Lys), Phenylalanine (Phe), Proline (Pro), Serine (Ser), and Threonine (Thr) ebi.ac.ukwikipedia.org.

An interactive table summarizing the classification of aminoacyl-tRNA synthetases is presented below:

Table 1: Classification of Aminoacyl-tRNA Synthetases

FeatureClass I Aminoacyl-tRNA SynthetasesClass II Aminoacyl-tRNA Synthetases
Catalytic Domain Fold Rossmann fold (five-stranded parallel β-sheet with α-helices) nih.govwikipedia.orgfrontiersin.orgwikipedia.orgAnti-parallel β-sheet fold flanked by α-helices wikipedia.orgebi.ac.ukfrontiersin.orgwikipedia.org
Conserved Motifs Two: HIGH and KMSKS nih.govfrontiersin.orgThree wikipedia.org
Aminoacylation Site on tRNA A76 2'-OH (followed by transesterification to 3'-OH for some) nih.govwikipedia.orgepfl.chebi.ac.ukwikipedia.orgwikipedia.org3'-OH nih.govwikipedia.orgepfl.chebi.ac.ukwikipedia.org
Oligomeric State Usually monomeric or dimeric wikipedia.orgepfl.chfrontiersin.orgwikipedia.orgUsually dimeric or tetrameric wikipedia.orgepfl.chfrontiersin.orgwikipedia.org
tRNA Binding Mode Minor groove of acceptor stem (except TrpRS, TyrRS) nih.govepfl.chwikipedia.orgMajor groove of acceptor stem (except PheRS) nih.govepfl.chwikipedia.org
Examples of Amino Acids Arg, Cys, Gln, Glu, Ile, Leu, Met, Trp, Tyr, Val ebi.ac.ukwikipedia.orgAla, Asn, Asp, Gly, His, Lys, Phe, Pro, Ser, Thr ebi.ac.ukwikipedia.org

Mechanisms of Aminoacylation

The process of aminoacylation is a highly regulated and essential reaction that ensures the accurate translation of genetic information into proteins. It involves a two-step reaction pathway, meticulously orchestrated by the aminoacyl-tRNA synthetases to achieve high fidelity nih.govwikipedia.orgbyjus.comepfl.chresearchgate.netnih.govwikipedia.orgresearchgate.net.

Two-Step Reaction Pathway: Activation and Transfer

The aminoacylation reaction proceeds in two distinct steps, both occurring within the active site of the aminoacyl-tRNA synthetase nih.govbyjus.comepfl.chresearchgate.netwikipedia.orgresearchgate.net:

Activation (Amino Acid Activation): In the first step, the amino acid (aa) is "activated" by reacting with adenosine triphosphate (ATP) nih.govbyjus.comepfl.chresearchgate.netnih.govwikipedia.orgresearchgate.net. This reaction results in the formation of an aminoacyl-adenylate intermediate (aa-AMP) and the release of inorganic pyrophosphate (PPi) nih.govbyjus.comepfl.chresearchgate.netnih.govwikipedia.orgresearchgate.net. The aminoacyl-adenylate remains bound to the enzyme nih.govnih.gov. Magnesium ions (Mg²⁺) play an important catalytic role in this process wikipedia.orgyoutube.com.

The reaction can be summarized as:

Amino Acid + ATP → Aminoacyl-AMP + PPi wikipedia.orgwikipedia.orgnih.govwikipedia.org

Transfer: In the second step, the activated amino acid, in the form of aminoacyl-adenylate, is transferred from the enzyme to the 3' end of its cognate tRNA molecule nih.govbyjus.comepfl.chresearchgate.netnih.govwikipedia.orgresearchgate.net. This nucleophilic attack involves the hydroxyl group (either 2'-OH or 3'-OH, depending on the aaRS class) of the terminal adenosine (A76) of the tRNA attacking the carbonyl carbon of the aminoacyl-adenylate nih.govepfl.chwikipedia.orgresearchgate.net. This step releases adenosine monophosphate (AMP) and forms the aminoacyl-tRNA (aa-tRNA) nih.govbyjus.comwikipedia.orgepfl.chnih.govwikipedia.orgresearchgate.net. The amino acid is linked to the tRNA by an ester bond epfl.ch.

The reaction can be summarized as:

Aminoacyl-AMP + tRNA → Aminoacyl-tRNA + AMP wikipedia.orgwikipedia.orgnih.govwikipedia.org

Molecular Recognition of Cognate Amino Acids

The accuracy of protein synthesis is highly dependent on the ability of aaRSs to discriminate between cognate (correct) and non-cognate (incorrect) amino acids and tRNAs researchgate.netnih.gov. This high level of specificity is achieved through a combination of molecular recognition mechanisms and sophisticated proofreading or editing processes nih.govwikipedia.org.

Active Site Architecture: The active site of each aaRS is precisely shaped and chemically tailored to bind its cognate amino acid with high affinity and specificity nih.gov. This involves a "lock-and-key" fit, where the enzyme's binding pocket complements the size, shape, and chemical properties of the correct amino acid, facilitating strong interactions nih.gov.

Discrimination against Similar Amino Acids: A significant challenge for aaRSs is to distinguish between amino acids that are structurally very similar (e.g., Valine and Isoleucine, or Threonine and Serine) nih.gov. For instance, isoleucyl-tRNA synthetase must accurately select isoleucine over valine, which differs by only a single methylene (B1212753) group. This is achieved through a "double-sieve" mechanism, which involves both a coarse sieve for initial substrate binding and a fine sieve for editing nih.gov.

Editing and Proofreading Mechanisms: To further ensure fidelity, many aaRSs possess editing or proofreading capabilities to hydrolyze misactivated amino acids or misacylated tRNAs researchgate.netnih.govwikipedia.org. This quality control mechanism occurs at two main stages:

Pre-transfer editing: The enzyme hydrolyzes incorrectly formed aminoacyl-adenylate intermediates before the amino acid is transferred to the tRNA nih.gov. For example, if valine is mistakenly activated by isoleucyl-tRNA synthetase, the misacylated adenylate (Val-AMP) is hydrolyzed nih.gov.

Post-transfer editing: If a non-cognate amino acid is nevertheless transferred to a tRNA (resulting in a misacylated tRNA), the enzyme can hydrolyze the misacylated product researchgate.net. This often involves a distinct editing site on the synthetase, spatially separated from the aminoacylation active site researchgate.net. The charged 3'-end of the tRNA can translocate to this editing domain, where mischarged products are hydrolyzed researchgate.net.

Determinants of Transfer Ribonucleic Acid Recognition by Synthetases

The accurate pairing of amino acids with their cognate tRNAs by aminoacyl-tRNA synthetases is critical for the fidelity of protein synthesis nih.gov. This recognition involves specific interactions between the aaRS and certain "identity elements" on the tRNA molecule. While tRNAs share similar 3D structures, which can lead to poor discrimination at the initial binding step by some aaRSs, kinetic specificity plays a crucial role in accurate aminoacylation plos.org.

Key determinants of tRNA recognition by synthetases often include:

Anticodon : For many aaRSs, the anticodon loop (bases 34-36) is a major identity element, providing a direct link between the synthetase and the genetic code wikipedia.orgresearchgate.netnih.govacs.org. Mutations in the tRNA anticodon can affect the thermodynamics of initial complex formation nih.gov.

Acceptor Stem : Nucleotides in the acceptor stem, particularly at position 73 (discriminator base), and the terminal part of the amino acid acceptor stem, also play significant roles in specificity nih.govacs.orgportlandpress.com.

Other Core Regions : Other conserved nucleotides and structural motifs in the tRNA core region and hinge region can also contribute to the recognition and binding specificity nih.govacs.org.

The discrimination factors between cognate and non-cognate tRNAs can range from 10 to 10³ during binding, with the maximal reaction velocity (Vmax) potentially adding another 10³ to 10⁴ in specificity nih.gov.

Table 1: Key tRNA Identity Elements Recognized by Aminoacyl-tRNA Synthetases

Identity ElementDescriptionRole in RecognitionImpact on Specificity
Anticodon Loop (34-36)Three-nucleotide sequence that pairs with mRNA codon.Direct recognition by aaRS for many tRNAs.Affects initial binding thermodynamics and overall fidelity. researchgate.netnih.govacs.org
Acceptor Stem (A76)Terminal adenosine where amino acid is attached; discriminator base at 73.Influences specific positioning on the catalytic site.Crucial for the Vmax of the reaction and post-transfer editing. nih.govacs.orgportlandpress.comtandfonline.com
Other Core RegionsConserved nucleotides and structural features outside anticodon/acceptor.Contribute to overall tRNA binding and stability of the complex.Can influence kinetic control of amino acid activation. nih.govacs.org

Translational Fidelity and Quality Control in Aminoacylation

Accurate protein synthesis is vital for cellular integrity, and translational fidelity is primarily achieved through two key events: the precise synthesis of aminoacyl-tRNAs by aaRSs and the stringent selection of these charged tRNAs by the ribosome nih.govchapman.edu. Aminoacyl-tRNA synthetases ensure faithful aminoacyl-tRNA synthesis through high substrate selectivity and proofreading (editing) mechanisms for non-cognate products nih.gov. Approximately half of the aaRSs utilize these proofreading mechanisms to achieve the high levels of accuracy necessary for aminoacylation nih.gov.

Pre-Transfer Editing Mechanisms

Pre-transfer editing occurs before the amino acid is covalently linked to the tRNA, specifically by hydrolyzing the misactivated aminoacyl-adenylate (aa-AMP) intermediate pnas.orgoup.comresearchgate.netpnas.org. This mechanism clears mistakes that occur during the initial amino acid activation step, where an incorrect amino acid might be adenylated due to its structural similarity to the cognate substrate pnas.orgpnas.org.

While pre-transfer editing has historically been controversial due to the transient nature and instability of the adenylate intermediate, it is a recognized pathway for fidelity pnas.orgpnas.org. For instance, in E. coli LeuRS, the presence of a tRNA analog can stimulate pre-transfer editing to clear the adenylate intermediate pnas.org. Some theories suggest that hydrolysis of the adenylate intermediate can occur within the aminoacylation active site itself, or that the misactivated adenylate may be selectively ejected pnas.org. In class I aaRSs, such as leucyl-tRNA synthetase (LeuRS), the connective polypeptide 1 (CP1) domain is implicated in pre-transfer editing pnas.org.

Post-Transfer Editing Mechanisms

Post-transfer editing involves the hydrolysis of mischarged tRNAs, meaning an incorrect amino acid that has already been transferred to its cognate tRNA pnas.orgoup.comresearchgate.netpnas.orgembopress.org. This activity typically resides in a distinct active site on the tRNA synthetase, spatially separated from the aminoacylation active site pnas.orgpnas.orgpnas.org. For class I aaRSs, this editing activity is often encoded by the CP1 domain pnas.org. For class II aaRSs, various unrelated editing domains perform this function pnas.org.

The mechanism of post-transfer editing can occur via two routes:

In cis : The misacylated tRNA is translocated to the editing domain within the same enzyme for hydrolysis oup.com.

In trans : The misacylated tRNA dissociates from the enzyme and then rebinds to the editing site for hydrolysis oup.com. While editing in trans has primarily been demonstrated in Class II aaRSs, there is evidence that some Class I aaRSs like IleRS may also utilize this mechanism oup.combiorxiv.org.

An example of the detailed mechanism involves the 2'-OH group of the terminal adenosine 76 of misacylated tRNA, which can form an intramolecular hydrogen bond with the carbonyl group of the mischarged amino acid, facilitating hydrolysis tandfonline.com. This mechanism ensures that errors are corrected even after the amino acid has been attached to the tRNA, preventing misincorporation into growing polypeptide chains pnas.orgembopress.org.

Discrimination against Non-Cognate Substrates

Aminoacyl-tRNA synthetases employ sophisticated mechanisms to discriminate against non-cognate (incorrect) amino acids and tRNAs. This discrimination occurs at multiple "molecular sieves" to ensure high fidelity acs.org.

Initial Substrate Selection (First Sieve) : The primary active site of the aaRS is designed to preferentially bind and activate the cognate amino acid. However, due to the physicochemical similarities between certain amino acids (e.g., valine and isoleucine, or alanine and serine), the synthetic site alone may not achieve sufficient fidelity nih.govoup.combiorxiv.org. The differences in amino acid side chains are often sufficient for specific binding, but rejection of smaller substrates with similar side chains is also a key principle researchgate.net.

Editing Mechanisms (Second Sieve) : For approximately half of the aaRSs, an additional editing or proofreading domain exists to correct errors that escape the initial selection nih.govbiorxiv.org.

Steric Discrimination : For amino acids that are smaller than the cognate substrate, the editing site may sterically exclude them. For instance, isoleucyl-tRNA synthetase (IleRS) effectively discriminates against valine, which is smaller than isoleucine, by rejecting it at the editing domain pnas.org.

Chemical Discrimination : For isosteric or similarly sized non-cognate amino acids, the editing domain uses chemical discrimination, often based on the polarity of side chains. Examples include valyl-tRNA synthetase (ValRS) discriminating valine against isosteric threonine, and alanyl-tRNA synthetase (AlaRS) discriminating alanine against serine pnas.org.

Research has shown that even with weak misactivation, non-cognate amino acids can be misaminoacylated if the editing function is compromised biorxiv.org. Some aaRSs, like prolyl-tRNA synthetase (ProRS), may even require a "triple sieve" to clear multiple misactivated amino acids pnas.org.

Table 2: Examples of Amino Acid Discrimination by Aminoacyl-tRNA Synthetases

Synthetase (aaRS)Cognate Amino AcidNon-Cognate Amino Acid(s)Discrimination MechanismKey Features/Domains Involved
Isoleucyl-tRNA Synthetase (IleRS)Isoleucine (Ile)Valine (Val)Steric discrimination; editing site pnas.orgCP1 domain (Class I) pnas.org
Valyl-tRNA Synthetase (ValRS)Valine (Val)Threonine (Thr)Chemical discrimination pnas.orgEditing domain pnas.org
Alanyl-tRNA Synthetase (AlaRS)Alanine (Ala)Serine (Ser), CysteineChemical discrimination; triple sieve (ProRS) pnas.orgpnas.orgEditing domains (Class II) pnas.org
Leucyl-tRNA Synthetase (LeuRS)Leucine (Leu)Isoleucine (Ile), ValineSteric/Chemical discrimination; editing site portlandpress.comCP1 domain (Class I) pnas.org

Contribution to Overall Protein Synthesis Accuracy

The combined actions of substrate specificity in the aminoacylation active site and the robust pre- and post-transfer editing mechanisms ensure that the error rate in charging tRNAs remains very low. This high accuracy is a critical checkpoint in the flow of genetic information, directly impacting the integrity and functionality of the proteome fiveable.menih.gov. The fidelity of aaRSs, alongside the subsequent stringent selection of aminoacyl-tRNAs by elongation factors and the decoding process performed by the ribosome, collectively contribute to the remarkably low frequency of amino acid mis-incorporation during translation nih.gov.

Table 3: Impact of Aminoacylation Fidelity on Protein Synthesis

Aspect of FidelityDescriptionConsequence of Error
Accurate Aminoacylation Aminoacyl-tRNA synthetases (aaRSs) precisely match amino acids to their cognate tRNAs, defining the genetic code. This includes initial selection and proofreading mechanisms. fiveable.menih.govEnsures correct amino acid sequence in proteins.
Mistranslation Occurs when an incorrect amino acid is attached to a tRNA (mischarging) or subsequently incorporated into a protein.Production of malfunctioning or non-functional proteins. fiveable.me
Cellular Impact Defective editing mechanisms in aaRSs can lead to significant cellular consequences, including amino acid toxicities and cell death in microbes, and neurological diseases in mammals. nih.govpnas.orgCompromised cellular integrity, potential for disease, reduced fitness. nih.govpnas.orgpnas.org
Overall Accuracy The cumulative fidelity of aminoacylation, tRNA selection by elongation factors, and ribosomal decoding results in a very low overall error rate in protein synthesis (e.g., 10⁻⁷ misincorporations per aminoacylation). nih.govGuarantees the high quality and functional integrity of the vast majority of cellular proteins.

Canonical and Non Canonical Functions of Transfer Ribonucleic Acid

Canonical Function in Protein Synthesis

Protein synthesis, or translation, is a highly orchestrated process occurring on ribosomes and proceeds through four main stages: initiation, elongation, termination, and ribosome recycling. frontiersin.orguni-hamburg.dejefferson.edu Ribosomes, which are complex macromolecules composed of ribosomal RNA (rRNA) and numerous proteins, provide the catalytic platform for this process. jackwestin.comavantorsciences.comslideshare.net Within the ribosome, there are three distinct binding sites for tRNA molecules: the A (aminoacyl) site, the P (peptidyl) site, and the E (exit) site, each playing a crucial role in the sequential addition of amino acids. jackwestin.comnih.govtutorchase.com

Transfer Ribonucleic Acid Delivery to the Ribosome (e.g., by Elongation Factors)

During the elongation phase of translation, aminoacyl-tRNAs (aa-tRNAs), which are tRNAs covalently linked to their specific amino acids, are delivered to the ribosomal A-site. frontiersin.orgjackwestin.comvaia.com This delivery is facilitated by soluble protein "helpers" known as elongation factors. In bacteria, elongation factor Tu (EF-Tu) forms a ternary complex with the aminoacyl-tRNA and Guanosine-5'-triphosphate (GTP). frontiersin.orgnih.govmpg.de Similarly, in eukaryotes, eukaryotic elongation factor 1 alpha (eEF1A) performs this role. frontiersin.org This ternary complex associates reversibly with the ribosome, allowing for initial codon recognition. embopress.org The delivery process is a multi-step, induced-fit mechanism. uni-hamburg.dempg.de Accurate base pairing between the anticodon of the incoming aminoacyl-tRNA and the mRNA codon in the A-site stimulates the elongation factor to hydrolyze GTP. frontiersin.orguni-hamburg.deembopress.org This GTP hydrolysis and subsequent conformational changes lead to the dissociation of the elongation factor (e.g., EF-Tu·GDP) from the ribosome, allowing the aminoacyl-tRNA to fully accommodate into the A-site. frontiersin.orguni-hamburg.dersc.org The energy for each step of the ribosome's movement is derived from GTP hydrolysis. libretexts.org

Codon Recognition at the Ribosomal A-site

The A-site serves as the primary entry point for the new aminoacyl-tRNA. tutorchase.comvaia.com Here, the anticodon of the incoming tRNA must form complementary base pairs with the mRNA codon presented at this site. nih.govvaia.comkhanacademy.org This codon-anticodon interaction is crucial for ensuring the fidelity of protein synthesis, preventing the incorporation of incorrect amino acids. embopress.org The accuracy of this recognition is maintained through a kinetic proofreading mechanism, involving an initial selection step and a subsequent proofreading step, largely mediated by EF-Tu. embopress.org The "wobble hypothesis" allows for some flexibility in the third base pairing between the codon and anticodon, meaning that a single tRNA can sometimes recognize more than one codon for the same amino acid. nih.gov Furthermore, post-transcriptional modifications to nucleotides within the anticodon loop of tRNA are essential for correct and efficient codon reading by various tRNAs. rcin.org.pl

Peptidyl Transfer Reaction and Polypeptide Elongation

Once the correct aminoacyl-tRNA is accommodated in the A-site, the peptidyl transfer reaction ensues. This pivotal reaction is catalyzed by the peptidyl transferase center (PTC), a ribozyme located within the large ribosomal subunit. rsc.orgwikipedia.orglibretexts.orgnih.gov Unlike most enzymatic reactions catalyzed by proteins, the PTC's activity is entirely mediated by ribosomal RNA (rRNA), highlighting rRNA's catalytic role. wikipedia.orgnih.gov During this reaction, the carboxyl end of the growing polypeptide chain, which is attached to the tRNA in the P-site (peptidyl-tRNA), is transferred to the free amino group of the amino acid carried by the incoming aminoacyl-tRNA in the A-site. nih.govtutorchase.comrsc.orglibretexts.orgkhanacademy.orgwikipedia.orglibretexts.orgvaia.compnas.org This forms a new peptide bond, extending the polypeptide chain by one amino acid. libretexts.orgkhanacademy.orgvaia.compnas.org Following peptide bond formation, the tRNA in the A-site now carries the elongated polypeptide, becoming the new peptidyl-tRNA, while the tRNA in the P-site becomes deacylated (empty). uni-hamburg.dersc.organnualreviews.org

Subsequently, the ribosome undergoes translocation, a process that moves the mRNA and the bound tRNAs. annualreviews.org This movement is catalyzed by elongation factor G (EF-G in bacteria, eEF2 in eukaryotes) and is powered by GTP hydrolysis. frontiersin.orguni-hamburg.denih.govrsc.orgnih.govtandfonline.com During translocation, the newly formed peptidyl-tRNA, along with its associated mRNA codon, shifts from the A-site to the P-site. Simultaneously, the deacylated tRNA from the P-site moves to the E-site, from which it is released from the ribosome. uni-hamburg.denih.govtutorchase.comlibretexts.orgkhanacademy.org This coordinated movement repositions the ribosome by precisely one codon in the 3' direction along the mRNA, making the A-site available for the next incoming aminoacyl-tRNA, and allowing the elongation cycle to repeat. uni-hamburg.dekhanacademy.org

Non-Canonical Roles and Regulatory Mechanisms

Beyond its well-established role in protein synthesis, transfer RNA molecules are increasingly recognized for their involvement in various non-canonical cellular processes and regulatory mechanisms.

Transfer Ribonucleic Acid-Derived Fragments (tRFs/tsRNAs)

A significant discovery in the non-canonical functions of tRNA is the identification of tRNA-derived fragments (tRFs) or tRNA-derived small RNAs (tsRNAs). These are small non-coding RNA molecules generated from the precise cleavage of precursor or mature tRNA molecules, typically ranging in length from approximately 14 to 50 nucleotides. researchgate.netthno.orgnih.gov Emerging research indicates that tRFs/tsRNAs are not merely random byproducts of tRNA degradation but are functional regulatory molecules with distinct biological roles. thno.orgnih.gov

Biogenesis: The biogenesis of tRFs involves specific endonucleases, such as angiogenin (B13778026) and Dicer (though some tRFs are generated through Dicer-independent pathways), which cleave tRNAs at different positions. researchgate.netthno.orgnih.gov Based on their cleavage sites, tRFs are categorized into several types, including tRF-1, tRF-2, tRF-3, tRF-5, and i-tRF. thno.org

Functions: The diverse functions of tRFs/tsRNAs are still being elucidated, but they are known to participate in a wide array of biological processes:

Gene Regulation: tRFs play significant roles in regulating gene expression at both transcriptional and post-transcriptional levels. researchgate.netthno.orgfrontiersin.org Some tRFs can exert microRNA-like actions, influencing mRNA stability and translation. thno.orgnih.gov

Stress Response: The production and abundance of various tRFs are often induced under different cellular stress conditions, indicating their involvement in stress response pathways. researchgate.netthno.orgfrontiersin.org

Other Regulatory Roles: tRFs are also implicated in gene silencing, epigenetic regulation, and programmed cell death. researchgate.netnih.govfrontiersin.org Their dysregulation has been linked to various human diseases, including cancers and neurodegenerative disorders, and they are being explored as potential biomarkers and therapeutic targets. researchgate.netthno.orgfrontiersin.org They can also regulate the biogenesis of other non-coding RNAs and influence metabolic disorders. frontiersin.org

Compound Names and Pubchem Cids

Origins and Early Evolution of Transfer Ribonucleic Acid

The emergence and early evolution of tRNA are central to understanding the transition from an RNA-based world to the ribonucleoprotein-dominated systems seen today. tRNA molecules are considered "molecular fossils" that offer insights into the genesis of translation encyclopedia.pub.

Several hypotheses attempt to explain the origin of the first tRNA molecules. A prominent theory suggests that primordial tRNA was a simpler, self-replicating RNA structure, such as an RNA hairpin encyclopedia.pub. One hypothesis proposes that tRNA subunits emerged first and performed a partial role of the contemporary tRNA encyclopedia.pub. Hopfield suggested that the earliest primitive tRNA was an RNA hairpin with an amino acid at its 5′-terminus and a foldback overhang at its 3′-terminus, with the overhang potentially interacting with and recognizing amino acids encyclopedia.pub. This hairpin structure is considered the most abundant RNA secondary structure in the prebiotic era, given its potential for self-replication encyclopedia.pub. The "tRNA core hypothesis" posits that tRNA molecules were central to the organization of the first codified biological system, contributing to information storage, coding, and decoding nih.govresearchgate.net. This hypothesis suggests that proto-tRNAs (or tRNA-like molecules with the canonical 2D cloverleaf structure) evolved through structural modification and concatenation to give rise to early genes and the peptidyl transferase center (PTC) nih.gov.

The evolution of tRNA is inextricably linked to the establishment of the genetic code. Francis Crick's "adaptor hypothesis" famously prefigured the existence of RNA molecules that would serve as adaptors, recognizing nucleic acid codons and carrying specific amino acids umich.edu. This hypothesis correctly predicted that these adaptors would be enzymatically charged with cognate amino acids, bind to complementary protein-coding nucleic acids, and that their amino acids would be incorporated into growing protein chains umich.edu. The process of aminoacylation, where aminoacyl-tRNA synthetases (aaRS) match amino acids with tRNAs possessing the corresponding triplet anticodons, effectively establishes the genetic code nih.gov. The genetic code is robust and is believed to have been established before the division of the three domains of life: Archaea, Bacteria, and Eukarya encyclopedia.pubnih.gov. The sequences of modern tRNA contain correlations that are viewed as "fossil" evidence of the secondary structure of primal tRNA, suggesting that the origin of the genetic code is tied to the structure of these early tRNA molecules nih.gov. There is a hypothesis that the middle (second) position of the anticodon triplet originated from the second position of a historical minihelix pnas.org. The universal CCA sequence at the 3'-end of tRNA molecules is also a characteristic feature with implications for the origin of the genetic code mdpi.com.

The accurate translation of genetic information relies on the precise interaction between tRNA and aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for attaching the correct amino acid to its cognate tRNA nih.govmdpi.comoup.com. This intimate relationship suggests a strong co-evolutionary history. The two major classes of aaRS (Class I and Class II), despite having incompatible active site folds, are sequence homologs mdpi.comresearchgate.net. Class I aaRS enzymes bind the acceptor stem from the minor groove side, while Class II aaRS enzymes bind to the major groove side, indicating a symmetrical and coordinated co-evolution of these proteins with tRNA frontiersin.org. The co-evolution theory posits that aaRS enzymes and tRNAs coevolved, with an apparent greater tendency for coevolution within columns of the genetic code, particularly at the base of the code and in its earliest stages nih.gov. Some research suggests that GlyRS-IIA may have been the primordial aaRS from which all others evolved, with glycine (B1666218) being the primordial amino acid around which the genetic code developed mdpi.comresearchgate.net.

Relationship to the Origin of the Genetic Code

Diversification of Transfer Ribonucleic Acid Genes

Beyond their ancient origins, tRNA genes have undergone significant diversification across the tree of life, exhibiting variations in copy number and structural organization.

tRNA gene copy number varies considerably across the three domains of life. Eukaryotes generally possess substantially more tRNA genes than prokaryotes nih.govmdpi.com. For instance, a study of 4803 completely sequenced genomes showed that bacteria have a mean of approximately 60.30 tRNA genes, archaea have around 47.60, while an average eukaryote has significantly more, roughly 6.0 to 7.5 times more than bacteria and archaea respectively nih.gov. Eukaryotes display a tRNA gene copy number variation (CNV) spanning three orders of magnitude, compared to one and a half orders in bacteria and less than one in archaea nih.gov. This variation is strongly correlated with genome size nih.gov.

Table 1: Mean tRNA Gene Copy Number Across Domains of Life

DomainMean tRNA Gene Count (approx.)
Bacteria60.30 nih.gov
Archaea47.60 nih.gov
Eukaryotes360-450 (6-7.5x Bacteria/Archaea) nih.gov

Within eukaryotes, free-living single-cell organisms like yeast contain 200-300 tRNA genes, while plants and animals typically have 400-700, with some organisms possessing several to tens of thousands mdpi.com. For example, the human genome encodes hundreds of tRNA genes biorxiv.org. However, some intracellular parasites like Plasmodia species have significantly fewer tRNA genes, ranging from 39 to 78, similar to numbers found in most bacteria and archaea mdpi.com. This suggests a dynamic system of tRNA gene expansion in eukaryotes mdpi.com.

While most tRNA genes are continuous, some organisms, particularly in Archaea and primitive Eukaryotes, exhibit "disrupted" tRNA genes, where the gene sequence is split or permuted keio.ac.jpoup.comresearchgate.net. These unusual structures challenge the typical understanding of gene organization.

Split tRNAs are encoded on two or more separate gene fragments in the genome, which are then transcribed individually and subsequently ligated (trans-spliced) to form a mature, functional tRNA keio.ac.jpoup.comresearchgate.netnih.govresearchgate.net. This phenomenon was first identified in the hyperthermophilic archaeal parasite Nanoarchaeum equitans, where a tRNA is encoded by two gene fragments corresponding to its 5′- and 3′-halves keio.ac.jpoup.comnih.gov. Tri-split tRNAs, formed from three individual small RNAs, have also been discovered in organisms like the free-living archaeon Caldivirga maquilingensis keio.ac.jpresearchgate.net. Split tRNA genes have been found sporadically across a major branch of the Archaea, including Aeropyrum pernix and Thermosphaera aggregans nih.gov. The exon-leader boundary of these split tRNAs often contains a bulge-helix-bulge (BHB) motif, which is recognized by the tRNA splicing endonuclease for processing keio.ac.jpresearchgate.net.

Permuted tRNAs are another form of disrupted tRNA genes where the 3′ half of the tRNA gene lies upstream of the 5′ half keio.ac.jpoup.comfrontiersin.orgnih.govembopress.org. This inverted arrangement means that the sequence encoding the 5′-half and 3′-half of the mature tRNA are separated and inverted on the genome nih.govfrontiersin.org. Permuted tRNAs were initially discovered in the nuclear genome of the unicellular red alga Cyanidioschyzon merolae, where 11 such tRNA genes were identified keio.ac.jpfrontiersin.orgembopress.orgfrontiersin.org. These genes are separated by an intervening sequence of variable length (7–74 bp) embopress.org. During processing, the 5′ and 3′ ends of the permuted tRNA precursor are initially joined to form a circular RNA chain, which is then further processed to generate the correct termini keio.ac.jpembopress.org. Permuted tRNAs have also been found in archaeal species such as Thermophilum pendens, indicating a shared characteristic between archaeal and eukaryotic species nih.gov. Research indicates that permuted tRNA genes in C. merolae can be classified into four types based on the location of the junction between their 5′- and 3′-halves nih.govfrontiersin.org.

Disrupted tRNA genes, including those with introns, split tRNAs, and permuted tRNAs, are often termed "disrupted tRNA genes" oup.comresearchgate.netresearchgate.net. These unique organizations in Archaea and primitive Eukaryota might reflect ancient forms of tRNA keio.ac.jp. The evolutionary order of disrupted and continuous tRNA genes is an ongoing area of discussion, with some suggesting that disrupted tRNA genes may have occurred earlier than continuous ones oup.com.

Table 2: Types of Disrupted tRNA Genes and Examples

Type of DisruptionDescriptionOrganism ExamplesReference
Split tRNAGene encoded in two or more separate fragments, transcribed individually, then trans-spliced to mature tRNA.Nanoarchaeum equitans, Caldivirga maquilingensis, Aeropyrum pernix, Thermosphaera aggregans, Staphylothermus hellenicus, Staphylothermus marinus keio.ac.jpoup.comnih.govresearchgate.netnih.gov
Permuted tRNA3′ half of the gene lies upstream of the 5′ half; processed via circular intermediate.Cyanidioschyzon merolae, Thermophilum pendens keio.ac.jpoup.comnih.govfrontiersin.orgnih.govembopress.org

Evolutionary Pressures Shaping Transfer Ribonucleic Acid Gene Content

The gene content of transfer ribonucleic acid (tRNA) is not static but is profoundly shaped by a variety of evolutionary pressures, reflecting the intricate balance between translational efficiency, accuracy, and cellular resource allocation. A primary driving force is translational selection , which seeks to maintain a supply-and-demand equilibrium between codon usage and the availability of corresponding tRNAs elifesciences.org. Highly expressed genes often exhibit a pronounced codon usage bias towards "optimal" codons, which are decoded by tRNAs present in high copy numbers elifesciences.orgfrontiersin.org. This coevolution of codon frequencies and tRNA copy numbers facilitates optimal protein production elifesciences.org.

However, the evolution of tRNA gene content is also influenced by neutral processes such as mutational biases and genomic GC content elifesciences.orgresearchgate.net. Natural selection, nonetheless, exerts significant influence, impacting codon choice that, in turn, affects expression levels, protein folding, and translational accuracy elifesciences.org. The total copy number of tRNA loci demonstrates substantial variation across species and even within strains of the same species, a phenomenon known as tRNA copy number variation (CNV) mdpi.comnih.gov. For instance, eukaryotes generally possess a considerably higher mean number of tRNA genes compared to prokaryotes, with a broad range of variation observed across eukaryotic species mdpi.com. This variation often correlates with genome size, where, broadly, tRNA copy number increases with genome size, unlike protein-coding genes which tend to have an upper limit mdpi.comfrontiersin.org.

Domain of LifeMean tRNA Gene Count (± SE)Median tRNA Gene CountInterquartile Range (IQR)Range of tRNA Loci (Examples)
Eukaryotes403 ± 27.1200.00279.0040 (Tremella mesenterica) to 10,471 (Danio rerio) mdpi.com
Bacteria60.30 ± 0.31557.0028.00~28 to ~120 biorxiv.org, (variation of one and a half orders of magnitude) mdpi.com
Archaea47.60 ± 0.36747.003.00(narrow variation, less than one order of magnitude) mdpi.com

Mitochondrial and Chloroplast Transfer Ribonucleic Acids

Mitochondria and chloroplasts, as semi-autonomous organelles, possess their own genetic material and translational machinery, including a specialized set of tRNAs that reflect their endosymbiotic origins.

Evolutionary Relationship to Prokaryotic tRNAs

The characteristics of mitochondrial and chloroplast tRNAs provide compelling evidence for the endosymbiotic theory, positing their origin from free-living prokaryotic ancestors. Mitochondria are believed to have originated from an α-proteobacterial ancestor, while chloroplasts are thought to have evolved from cyanobacteria mdpi.comnih.govbiorxiv.org.

Both mt-tRNAs and cp-tRNAs retain features that underscore their prokaryotic heritage. For instance, the general arrangement of ribosomal RNA genes in chloroplasts mirrors that found in E. coli and cyanobacteria, with tRNA genes often interspersed within ribosomal operons biorxiv.organnualreviews.orgunige.ch. The fact that the 3′ CCA sequence is often not encoded in chloroplast tRNA genes but added post-transcriptionally is a prokaryotic-like characteristic, indicating the retention of ancestral translation mechanisms nih.govunige.ch. Similarly, the presence of introns within chloroplast tRNA genes suggests the presence of introns in their prokaryotic ancestors biorxiv.org.

Despite the shared ancestry, organellar tRNAs have also undergone considerable evolutionary divergence and adaptation within their eukaryotic hosts. Mitochondrial tRNAs, in particular, may exhibit higher mutation rates, making their definitive relation to extant prokaryotic or eukaryotic tRNAs challenging in some cases nih.gov. A significant evolutionary event in both organelles has been the widespread gene transfer from the organellar genome to the nuclear genome of the host cell mdpi.comoup.compnas.org. This transfer necessitates sophisticated import systems for nucleus-encoded tRNAs to be delivered back into the organelles to maintain a complete and functional tRNA pool mdpi.comoup.compnas.org.

Furthermore, mechanisms like tRNA gene remolding, where duplicated tRNA genes can assume the identity of other tRNAs through point mutations, highlight the malleability of these genes and the flexibility of aminoacyl-tRNA synthetases in recognizing modified tRNA structures within animal mitochondrial genomes pnas.org. This evolutionary dynamic illustrates how organellar translation systems combine ancient bacterial-like traits with novel features developed within the eukaryotic host cell mdpi.com.

Advanced Methodologies for Transfer Ribonucleic Acid Research

High-Throughput Sequencing Approaches for Transfer Ribonucleic Acid Analysis

High-throughput sequencing (HTS) has become a cornerstone in tRNA research, allowing for global analysis of tRNA populations. Standard RNA sequencing (RNA-Seq) often struggles with tRNA due to its short length, high modification content, and propensity to form complex secondary structures, which can impede reverse transcription researchgate.netrna-seqblog.com. To overcome these limitations, specialized tRNA-seq variants and refined computational workflows have been developed researchgate.netnih.gov.

tRNA-Seq Variants (e.g., DM-tRNA-Seq, ARM-Seq, Nano-tRNAseq)

Several innovative tRNA-seq methodologies have been developed to enhance the accuracy and comprehensiveness of tRNA analysis:

DM-tRNA-Seq (Demethylase-Modified tRNA-Seq) : This method leverages thermostable reverse transcriptase, which can effectively navigate the complex secondary and tertiary structures of tRNA, improving the accuracy and completeness of sequencing by overcoming reverse transcription challenges caused by modifications cd-genomics.com. The core principle involves the ingenious use of thermostable reverse transcriptase to accurately convert tRNA into cDNA cd-genomics.com. Some DM-tRNA-seq protocols also incorporate a demethylation step, often using enzymes like E. coli AlkB, to remove specific methylations that can hinder efficient reverse transcription nih.govbiorxiv.orgmerenlab.org.

ARM-Seq (AlkB-facilitated RNA Methylation Sequencing) : ARM-Seq captures full-length tRNA transcripts by adding adapters at both ends of the mature RNA, allowing for precise identification of modification sites cd-genomics.com. This technology uses a dealkylating enzyme, such as E. coli AlkB, before reverse transcription during library preparation to eliminate reverse transcription signatures derived from methylated nucleosides, thereby facilitating the rapid assignment of methyl-modifications nih.gov. ARM-seq can also be used to detect modifications in small RNA fragments derived from tRNAs tandfonline.com.

Nano-tRNAseq (Nanopore-based tRNA Sequencing) : This innovative approach utilizes nanopore sequencing to directly analyze native RNA molecules without the need for complex reverse transcription processes, accelerating sequencing speed and providing a more intuitive view of the natural state of tRNA cd-genomics.comoup.com. Nano-tRNAseq offers quantitative estimates of both tRNA abundances and modification dynamics in a single experiment rna-seqblog.comresearchgate.net. It involves attaching RNA adapters to the 5' and 3' ends of tRNA molecules, which helps address poor signal quality during short molecule sequencing on nanopore platforms cd-genomics.com. Reprocessing raw nanopore current intensity signals can significantly increase the number of recovered tRNA reads and ensure accurate tRNA abundances rna-seqblog.comresearchgate.net. Nanopore sequencing also allows for the direct detection of modifications in RNA oup.com.

Other notable variants include YAMAT-seq (Y-shaped Adapter-ligated MAture tRNA sequencing), which improves adapter ligation efficiency to mature tRNAs using T4 RNA Ligase 2, offering high specificity, sensitivity, and quantitative capability nih.govcsuohio.edu. Mim-tRNAseq (modification-induced misincorporation tRNA sequencing) combines an efficient full-length cDNA library construction workflow with a comprehensive computational analysis toolkit to accurately capture tRNA abundance and modification status, even in the presence of pervasive reverse transcription blocks at modified nucleosides nih.govmerenlab.orgnih.gov.

Analysis of Transfer Ribonucleic Acid Abundance and Expression Profiles

Accurate quantification of tRNA abundance and expression profiles is crucial for understanding their dynamic roles in cellular processes and disease cd-genomics.comnih.gov. Traditional RNA sequencing methods face biases due to extensive tRNA modifications and high sequence similarity among tRNA genes, often leading to inaccurate quantification nih.govrna-seqblog.com.

Advanced sequencing methods, such as Nano-tRNAseq and mim-tRNAseq, aim to overcome these limitations by improving read-through efficiency and employing sophisticated bioinformatics tools nih.govrna-seqblog.com. For instance, Nano-tRNAseq provides quantitative estimates of tRNA abundances and modification dynamics simultaneously rna-seqblog.com. Mim-tRNAseq, by increasing full-length cDNA reads and using a comprehensive computational toolkit, accurately captures tRNA abundance and modification status nih.gov. Studies utilizing these methods have revealed that tRNA abundance changes are closely related to cell proliferation rates and that specific changes in tRNA libraries occur during cell differentiation cd-genomics.com. Such analyses can uncover distinct patterns of tRNA expression, with differences often being more pronounced for low-abundance transcripts nih.gov. Computational pipelines like tRAX facilitate in-depth tRNA abundance quantification and differential expression analysis, providing normalized read count scatterplots and volcano plots for rapid identification of sample-specific patterns biorxiv.orgomiics.com.

Identification and Quantification of Transfer Ribonucleic Acid Fragments

Transfer RNA-derived fragments (tRFs) and tRNA halves are small non-coding RNAs generated from the cleavage of mature tRNAs or their precursor transcripts omiics.comoup.com. These fragments are gaining considerable attention for their biological roles, including roles similar to microRNAs, and their potential as biomarkers omiics.comoup.com.

Identification and quantification of tRFs from small RNA-sequencing data present unique challenges due to the lack of evidence-based tRF annotation and multiple potential mapping loci in the human genome for most tRFs oup.com. Specialized tools and computational workflows are necessary to effectively mine these fragments oup.comnih.govoup.com. For instance, MINTmap is a tool designed to address the complexities of identifying and quantifying tRFs from deep sequencing data, accounting for issues like identical or nearly identical isodecoders and shared sequence segments nih.gov.

Quantification of tRFs is often performed by normalizing reads to reads per million mapped reads (RPM) or tags per million of total aligned tRNA reads (TPM) oup.comnih.gov. Analysis of tRF expression profiles can reveal differential expression patterns across various biological conditions, as demonstrated in studies identifying significantly expressed tRFs in breast cancer tissues nih.gov. The development of high-throughput RNA sequencing technologies, such as ARM-seq, has enabled the detection of modifications in small RNAs derived from tRNAs, offering new insights into their regulation and function tandfonline.com.

Key outputs from tRF analysis often include:

tRNA length profiles : displaying tRNA fragment mapping on individual full-length tRNAs and read length plots omiics.com.

tRNA coverage plots : showing the coverage position of the tRF on the mature tRNA to identify abundant tRFs omiics.com.

PCA Plots (Principal Component Analysis) : for a visual overview of differences in tRNA expression between samples omiics.com.

Volcano plots : correlating changes in expression levels between samples, highlighting significant changes omiics.com.

Table 1: Overview of High-Throughput Sequencing Approaches for tRNA Analysis

Method NameKey Principle/MechanismAdvantagesPrimary Application
DM-tRNA-SeqUses thermostable reverse transcriptase to overcome structural challenges; may include demethylation. cd-genomics.commerenlab.orgEnhanced accuracy and completeness of sequencing; overcomes RT blocks. cd-genomics.comPrecise determination of tRNA sequences and modification assignments. cd-genomics.com
ARM-SeqCaptures full-length transcripts with adapters; utilizes AlkB to remove methylations. cd-genomics.comnih.govPrecise identification of modification sites; effective for full-length transcripts and tRFs. cd-genomics.comtandfonline.comStudying tRNA modification mechanisms and fragment regulation. cd-genomics.com
Nano-tRNAseqDirect nanopore sequencing of native RNA molecules. cd-genomics.comoup.comFast sequencing speed; intuitive view of natural tRNA state; simultaneous abundance and modification detection. cd-genomics.comrna-seqblog.comresearchgate.netQuantitative analysis of tRNAomes and modification dynamics at single-molecule level. rna-seqblog.com
YAMAT-seqEmploys Y-shaped adapter for efficient ligation to mature tRNAs. nih.govHigh specificity and sensitivity; quantitative capability for expression levels. nih.govIdentifying tRNA profiles and their regulations in various transcriptomes. nih.gov
mim-tRNAseqFull-length cDNA library construction with a comprehensive computational toolkit. nih.govAccurately captures tRNA abundance and modification status, even with RT blocks. nih.govOvercoming experimental and computational hurdles to tRNA quantitation. nih.gov

Detection and Characterization of Transfer Ribonucleic Acid Modifications

tRNAs are the most heavily modified RNA species, with over 100 known modifications affecting their folding, stability, codon recognition, and translation efficiency creative-diagnostics.comnih.govcd-genomics.com. Detecting and characterizing these modifications is challenging due to their chemical diversity, high density, and variable stoichiometry tandfonline.com.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) techniques are powerful tools for identifying and quantifying tRNA modifications nih.govmit.eduacs.org. They enable determination of both the chemical identities and the sites of modifications nih.gov.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This is a widely used method for analyzing modified ribonucleosides nih.govmit.eduacs.org. The process typically involves purifying tRNA, hydrolyzing it into individual ribonucleosides, separating them by reversed-phase HPLC, and then identifying and quantifying them by tandem quadrupole mass spectrometry (QqQ) mit.edu. Advanced LC-MS/MS techniques using triple quadrupole-based detection offer high sensitivity, allowing quantification in the low femtomole range nih.gov. However, conventional LC-MS/MS methods often require individual tRNA species purification and struggle with complex mixtures, as fragments from different tRNAs may share the same mass value nih.govresearchgate.net. Recent advancements combine site-specific RNase H digestion with LC-MS/MS to improve single-base resolution profiling of modifications in total tRNA preparations acs.orgresearchgate.net.

Fragment Analysis : After digestion with base-specific ribonucleases, tRNA fragments are analyzed by LC-MS or MALDI-TOF MS (Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry) nih.gov. The observation of a fragment whose mass deviates from the predicted value indicates the presence of one or more modifications nih.gov. MS/MS analysis further enables the assignment of a modification to a specific nucleotide within the fragment nih.gov.

MS-based methods are invaluable for discovering new tRNA modifications and characterizing known ones, even in well-studied organisms nih.gov. They can reveal how tRNA modification compositions vary in response to different stresses, leading to insights into cellular response mechanisms mit.edu.

Antibody/Enzyme-Assisted Sequencing Methods

Antibody/enzyme-assisted sequencing methods are crucial for the comprehensive analysis of tRNA modifications, which are central to tRNA function and stability. These techniques leverage the specificity of antibodies or the catalytic activity of enzymes to detect and map various modifications across tRNA molecules tandfonline.comcd-genomics.com. The presence of chemical modifications in tRNA nucleotides can alter canonical Watson-Crick base pairing during reverse transcription, leading to errors such as truncations and misincorporations in complementary DNA (cDNA) tandfonline.comtandfonline.com. Therefore, specialized treatments are required to sequence these modified nucleotides tandfonline.com.

Current next-generation sequencing (NGS)-based technologies for tRNA modification analysis can be broadly classified into direct sequencing, chemical-assisted sequencing, and antibody/enzyme-assisted sequencing tandfonline.comnih.gov. Antibody-based sequencing technologies involve immunoprecipitation using specific antibodies to enrich for modified RNA fragments, which are then subjected to high-throughput sequencing cd-genomics.comnih.gov. This method offers high sensitivity for detecting modifications, particularly in low-abundance RNA species cd-genomics.com. However, challenges include potential errors in accuracy and non-specific antibody binding cd-genomics.comnih.gov.

Enzyme/protein-assisted sequencing techniques utilize specific enzymes or proteins associated with RNA modifications to affinity capture or edit transcripts containing modifications cd-genomics.com. This approach exploits the catalytic activity or binding properties of these biological tools to efficiently enrich and characterize specific modified RNA molecules cd-genomics.com. While improving accuracy in localizing RNA modifications and enabling stoichiometric detection with single-base resolution, these enzymatic methods can be limited by the poor reactivity, specificity, and sequence preference of the enzymes used nih.gov. Examples of such methods include those that use wild-type or mutant AlkB demethylase as negative controls to reduce false-positive sites in methylation-dependent mutation signal detection tandfonline.com.

Structural Biology Techniques for Transfer Ribonucleic Acid and Complex Analysis

Understanding the three-dimensional structure of tRNA, both in isolation and in complex with other macromolecules like ribosomes and aminoacyl-tRNA synthetases (AARS), is fundamental to comprehending its biological roles. Structural biology techniques provide atomic-level insights into these molecular architectures and their dynamic behaviors.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline molecules numberanalytics.comwikipedia.org. It relies on the principle that X-rays, when diffracted by the electrons in a crystal lattice, produce a unique diffraction pattern that contains information about the arrangement of atoms within the crystal numberanalytics.comwikipedia.org. The method has been instrumental in elucidating the structures of numerous biological macromolecules, including nucleic acids and proteins wikipedia.orgbu.edu.

In tRNA research, X-ray crystallography played a pivotal role in revealing the first atomic-resolution structure of any RNA molecule – the yeast phenylalanine tRNA (tRNAPhe) in the early 1970s. This groundbreaking discovery unveiled the characteristic L-shaped tertiary structure of tRNA, confirming the cloverleaf secondary structure model and providing crucial insights into how tRNA functions as an adaptor in protein synthesis. Challenges in X-ray crystallography for biomolecules often include obtaining high-quality crystals and the "phase problem," which requires computational methods to reconstitute the image bu.edu. Despite these challenges, advancements in sample preparation, data collection, and computational methods continue to expand its applicability researchgate.net.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) is a cutting-edge structural biology technique that allows for the determination of high-resolution structures of biological macromolecules and complexes, often without the need for crystallization cambridge.org. Samples are rapidly frozen in a vitreous ice layer, preserving their native conformations, and then imaged with an electron microscope cambridge.org. The development of Cryo-EM, coupled with advanced image processing, has revolutionized the study of large, dynamic macromolecular assemblies like the ribosome, offering insights into their complexity and flexible parts cambridge.orgjhdavislab.org.

Cryo-EM has been particularly transformative for understanding tRNA's role within the translation machinery. It has provided unprecedented snapshots of tRNA in various functional states on the ribosome, revealing the dynamic conformational changes that tRNA undergoes during initiation, decoding, and translocation cambridge.orgnih.govoup.com. For instance, cryo-EM has captured structures of ribosome-tRNA-EF-Tu decoding complexes and different translocation intermediates, such as those with the 30S head domain tilted during archaeal ribosome translocation, providing detailed insights into the mechanism of protein synthesis jhdavislab.orgoup.comnih.gov. This technique is indispensable for unraveling essential processes in translation and continues to drive experimental design in ribosome studies cambridge.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of biomolecules in solution oup.comnih.gov. Unlike X-ray crystallography, which requires crystals, NMR provides information on conformational changes and flexibility, making it ideal for investigating the dynamic nature of RNA molecules like tRNA oup.comnih.gov.

Biochemical and Functional Assays

Biochemical and functional assays are essential for dissecting the specific activities of tRNA and its interacting partners, providing quantitative data on reaction kinetics, specificity, and fidelity.

In Vitro Aminoacylation and Editing Fidelity Assays

Aminoacylation is the crucial two-step process where transfer RNA (tRNA) molecules are "charged" with their cognate amino acids by specific enzymes called aminoacyl-tRNA synthetases (AARS) researchgate.netpnas.orgtandfonline.com. This reaction is fundamental for accurate protein translation researchgate.nettandfonline.comnih.gov. In vitro aminoacylation assays are designed to measure the efficiency and specificity of this charging process. Typically, these assays involve incubating a specific AARS, its cognate tRNA, the corresponding amino acid (often radiolabeled for detection), and ATP. The formation of the aminoacyl-tRNA product is then measured, for example, by monitoring the incorporation of the labeled amino acid into the tRNA pnas.org.

To ensure the fidelity of protein synthesis, many AARS possess an additional proofreading or editing activity, which corrects misacylated products formed when a non-cognate amino acid is activated or transferred to the tRNA researchgate.nettandfonline.comnih.govnih.gov. This editing can occur via two main pathways: pre-transfer editing and post-transfer editing researchgate.netnih.govnih.gov.

Pre-transfer editing involves the hydrolysis of a misactivated aminoacyl-adenylate (amino acid-AMP) before its transfer to the tRNA researchgate.netnih.govnih.gov. In vitro assays for pre-transfer editing often measure the accumulation of adenosine (B11128) monophosphate (AMP) researchgate.net.

Post-transfer editing refers to the hydrolysis of a misaminoacylated tRNA, where the incorrect aminoacyl-ester linkage is cleaved from the tRNA's terminal adenosine researchgate.netnih.govnih.gov. Assays for post-transfer editing involve producing mischarged tRNA (e.g., Ala-tRNAPro if ProRS misactivates Alanine) and then monitoring its deacylation by the AARS pnas.orgnih.gov.

Here is an example of hypothetical data that could be obtained from in vitro aminoacylation and editing assays:

Assay TypeAmino AcidtRNA SubstrateAARS EnzymeProduct Formed / HydrolyzedRate (µmol/min/mg enzyme)Relative Fidelity (%)
Aminoacylation LeucinetRNALeuLeuRSLeu-tRNALeu1.50N/A
IsoleucinetRNALeuLeuRSIle-tRNALeu (misacylated)0.005N/A
Pre-transfer Editing IsoleucineN/ALeuRSAMP (from Ile-AMP hydrolysis)0.8016000
Post-transfer Editing IsoleucineIle-tRNALeuLeuRSIsoleucine (from hydrolysis)0.75N/A

Note: Relative fidelity for pre-transfer editing is calculated as (Rate of AMP formation for non-cognate AA / Rate of misacylated product formation in aminoacylation assay) * 100.

Ribosome Profiling and Translational Rate Measurements

Ribosome profiling, also known as Ribo-seq, is a high-resolution experimental technique that provides a quantitative snapshot of ribosome occupancy along endogenous transcripts ucsf.edusigmaaldrich.comsmpdb.ca. This method involves deeply sequencing messenger RNA (mRNA) fragments protected by actively translating ribosomes, offering codon-level insights into protein synthesis ucsf.edusigmaaldrich.comsmpdb.ca.

The methodology for ribosome profiling involves treating cells with harringtonine (B1672945) to inhibit translation initiation, followed by cycloheximide (B1669411) to halt elongating ribosomes at specific time points ucsf.edusmpdb.ca. By sequencing the ribosome-protected fragments (RPFs) and mapping their positions on transcripts, researchers can deduce ribosome occupancy and, critically, measure global and gene-specific translation elongation rates by observing the loss of ribosome coverage over time ucsf.edusmpdb.ca.

Research findings highlight the significant impact of tRNA abundance and modifications on translational rates. For instance, studies have shown that the absence of anticodon wobble uridine (B1682114) (U34) modifications in a subset of tRNAs can lead to ribosome pausing at their cognate codons, which in turn contributes to protein misfolding and aggregation in organisms like Saccharomyces cerevisiae and Caenorhabditis elegans mpbio.com. This demonstrates that optimal codon translation rates, often maintained by nucleoside modifications in the tRNA anticodon, are crucial for preserving proteome integrity mpbio.com.

While ribosome profiling in lower eukaryotes like yeast has revealed that ribosomes tend to dwell longer on non-optimal codons, the evidence in mammals remains less conclusive and, at times, conflicting ucsf.edu. For example, a study on mouse embryonic stem cells, using the tRNA adaptation index (tAI) to define codon optimality, did not find significant differences in elongation rates between codons with high and low tAI scores, suggesting that tRNA abundance might not be a primary determinant of mammalian translation elongation speed ucsf.edu. Nevertheless, a strong correlation between codon usage and tRNA abundance is often observed in mammalian cells, implying that tRNA levels are attuned to cellular requirements sigmaaldrich.com.

Emerging methodologies, such as Quantitative Mature tRNA sequencing (QuantM-tRNAseq) combined with ribosome profiling, are being applied to investigate the precise relationship between tRNA expression and slowed translation, offering a comprehensive view of translational regulation across different tissues researchgate.net. This integrated approach helps define pausing sites that encode regulatory information within transcripts, potentially influencing translation rates and proper protein folding researchgate.net.

Bioinformatics Tools and Databases for Transfer Ribonucleic Acid Research

Bioinformatics plays a crucial role in managing, analyzing, and interpreting the vast amounts of data generated in tRNA research. It provides essential tools and databases for gene identification, sequence alignment, structural prediction, modification analysis, and understanding the regulatory roles of tRNA and its fragments.

Databases for Transfer Ribonucleic Acid Genes and Modifications (e.g., GtRNAdb, MODOMICS, RNAMDB)

Several specialized databases serve as central repositories for tRNA-related information, cataloging genes, modifications, and structural characteristics across diverse organisms.

GtRNAdb (Genomic tRNA Database) : This database is a leading resource for computationally identified tRNA genes, primarily utilizing the tRNAscan-SE program for detection. As of 2015, GtRNAdb contained over 367,000 tRNA entries from 155 eukaryotes, 184 archaea, and 4032 bacteria, representing a significant expansion from its initial description. It offers comprehensive summary statistics, provides access to primary sequences, predicted secondary structures, and multi-gene alignments. Users can also explore the genomic context of individual tRNAs through direct links to UCSC Genome Browsers. The database facilitates comparative analysis by allowing searches based on phylogenetic domain, species name, specific amino acids, anticodons, and other criteria.

MODOMICS : This comprehensive database focuses on the chemical structures of modified RNA nucleosides, their biosynthetic pathways, the precise positions of modified residues within RNA sequences, and the enzymes responsible for catalyzing these modifications. MODOMICS is a vital resource for understanding the complex landscape of epitranscriptomic regulation.

RNAMDB (The RNA Modification Database) : Established in 1994, RNAMDB serves as a central hub for information on naturally occurring RNA modifications. The database provides detailed information for each modification, including its chemical structure, common name, symbol, elemental composition, mass, phylogenetic source, and the specific RNA species (tRNA, rRNA, mRNA, snRNA, miRNA) in which it is found. Notably, tRNA is the most extensively modified RNA type, with more than 85% of all known modified nucleosides present on tRNA molecules. Out of 109 entries in RNAMDB, 93 are found in tRNAs.

Other Relevant Databases :

tRNAdb : An earlier database that included modified nucleosides, though its content has not been updated since 2007.

T-psi-C database : Offers searchable tRNA sequences with information on modifications, secondary structure, cellular localization, and organism. It features cross-references to the Protein Data Bank (PDB) and MODOMICS, and supports BLAST searches for sequence similarity studies.

tRNADB-CE : A curated tRNA gene database that has registered over 595,115 tRNA genes from prokaryotes, viruses, chloroplasts, and eukaryotes, doubling the previously compiled genes.

PtRNAdb : A plant-specific database dedicated to tRNA genes, providing 113,849 tRNA gene sequences from 106 nuclear and 127 organellar genomes.

tModBase : Designed to elucidate tRNA modification profiles from epitranscriptome data, offering new insights into tRNA modifications and their associations with human diseases by integrating transcriptome data from various cancers.

Tools for Transfer Ribonucleic Acid Sequence Alignment and Structural Prediction

Computational tools are indispensable for analyzing tRNA sequences and predicting their complex secondary and tertiary structures, which are critical for their function.

Sequence Alignment Tools :

tRNAscan-SE : This widely adopted tool is a gold standard for detecting tRNA genes in large-scale genome sequences. It leverages covariance models to integrate both primary sequence and secondary structure information, achieving high accuracy in identifying tRNA genes across eukaryotic nuclear and prokaryotic genomes.

LocARNA : A powerful tool for multiple alignment of RNA molecules. LocARNA uniquely performs simultaneous folding and alignment of input sequences, producing a multiple alignment along with a consensus structure. It incorporates a realistic energy model for RNA and employs RIBOSUM-like similarity scoring.

RSEARCH : This tool aligns an RNA query to target sequences, utilizing stochastic context-free grammar (SCFG) algorithms to score both secondary structure and primary sequence alignment concurrently, enabling the detection of significant remote RNA structure homologies.

COVE : An implementation of stochastic context-free grammar methods, COVE is a sensitive tool for searching databases for homologous RNAs, particularly useful when an alignment of an RNA family is available.

Structural Prediction Tools :

CompaRNA : This web server provides a continuous benchmark for automated standalone and web server methods dedicated to RNA secondary structure prediction, assessing the current state of the art in the field.

ModeRNA : An online tool for comparative RNA 3D structure modeling. It uses a template RNA structure and a user-defined target-template sequence alignment to build models, also offering options to search for potential templates based on a target sequence.

RNAfold (from the ViennaRNA package) : This physics-based model is a dominant tool for single-sequence RNA secondary structure prediction. It relies on experimentally derived thermodynamic parameters, such as minimized free energy, to predict the most stable RNA structures.

Advanced 3D Prediction Tools (e.g., RNAComposer, Rosetta FARFAR2, AlphaFold 3) : These computational tools are employed for predicting the three-dimensional (3D) structures of various RNA molecules. AlphaFold 3 stands out by directly predicting RNA 3D structures from primary sequences, even accommodating some common post-transcriptional modifications, and generally aligns well with experimentally determined structures. RNAComposer and Rosetta FARFAR2, however, are more dependent on the quality of inputted secondary structures for their predictions.

SupeRNAlign : A specialized tool for the flexible superposition of RNA 3D structures.

tRNAmodpred : This program predicts tRNA modification sites and can identify homologs of known tRNA modification enzymes, contributing to the understanding of tRNA epitranscriptomics.

KNetFold : Software designed to predict the consensus RNA secondary structure for a given alignment of nucleotide sequences.

Computational Approaches for Transfer Ribonucleic Acid Fragment Analysis (e.g., tRNAstudio)

Beyond full-length tRNAs, a new class of small non-coding RNAs derived from tRNAs, known as tRNA-derived small RNAs (tDRs) or tRNA-derived fragments (tRFs), have garnered significant attention. These fragments, typically ranging from 13 to 48 nucleotides, are classified into tRNA halves (30-35 nucleotides, generated by a single cleavage at the anticodon) and tRFs (approximately 20 nucleotides, derived from either precursor or mature tRNAs).

The analysis of tRFs is crucial due to their emerging roles in regulating gene expression, translation, epigenetic control, and their implications in various diseases, including cancers, as well as stress responses. Given the complexity of tRNA sequence redundancy and the short length of these fragments, specialized computational approaches are essential for their identification and characterization from deep sequencing datasets.

tRNAstudio : This dedicated tool is designed for the comprehensive analysis of small RNA-seq datasets to characterize tRNAs and their derived fragments. tRNAstudio incorporates a specific mapping workflow and can extract valuable information, including tRNA gene expression (with DESeq2 and Iso-tRNA-CP functionalities), the classification of sequencing reads originating from precursor tRNAs (pre-tRNAs) or mature tRNAs, tRNA gene sequence coverage, and levels of post-transcriptional tRNA modifications. The software is provided with a freely available graphical user interface (GUI), simplifying analyses for users without extensive programming expertise and is adaptable for studying datasets from non-human species. It provides extensive graphical representations, numerical tables, and interactive HTML summary reports.

Other Computational Tools for tRF Analysis :

tRFdb : A relational database that compiles tRFs identified in various diseases across eight species, including humans and mice.

tRFtarget : A web-based database providing computationally predicted interactions between tRFs and mRNA transcripts. It leverages prediction tools like RNAhybrid and IntaRNA to identify binding sites, binding regions, and calculate binding stability, with an option for downstream functional pathway analysis.

tDRmapper : A standalone command-line interface (CLI) Perl pipeline capable of analyzing FASTQ files from human and mouse samples, reporting reads between 14 and 40 nucleotides.

MINTmap : Another standalone CLI tool that searches FASTQ files using a lookup table containing all possible human tRNA fragments within the 16 to 50 nucleotide range.

tsRNAsearch : A Nextflow pipeline developed for the identification of differentially abundant tRNA fragments and other non-coding RNAs from small RNA-sequencing data.

OncotRF : An integrative database providing an in silico platform for exploring tRF functions and identifying potential diagnostic and prognostic biomarkers in cancers. It incorporates analysis results from thousands of small RNA and RNA sequencing samples, including tRF identification and quantification, differentially expressed tRFs and genes, and survival analyses.

PtRFdb : A specialized database for plant transfer RNA-derived fragments, including information from ten different plant species and supporting sequence similarity searches.

tRex : A web portal specifically designed for the exploration of tRFs in Arabidopsis thaliana.

Integration with Omics Data for Systems-Level Understanding

The integration of tRNA research with various "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, is fundamental for achieving a comprehensive, systems-level understanding of biological phenomena. This multi-omics approach enables researchers to unravel the intricate regulatory complexity that underpins biological phenotypes.

Systems-Level Analysis of tRNA Modifications : Post-transcriptional modifications on tRNAs are critical regulators of cell physiology and stress responses mpbio.com. Systems-level analysis of tRNA modification patterns can reveal how stress-induced reprogramming of these modifications influences the selective translation of codon-biased messenger RNAs (mRNAs) encoding essential response proteins. Techniques such as mass spectrometry (MS) are crucial in assisting the identification and characterization of modified nucleic acids.

tRNA-seq in Systems-Level Analyses : Next-generation sequencing methods, such as tRNA-seq and Nano-tRNAseq, are instrumental in quantifying changes in tRNA abundance and modifications at a systems level. These approaches help define the role of tRNA levels in translational control and provide insights into modification interdependencies across dozens of tRNAs, even in an in vivo context.

Multi-Omics Approaches : Deep profiling studies that integrate proteomic, phosphoproteomic, and transcriptomic data have been successful in identifying master regulators and explaining the drivers of complex biological processes, such as glioma. This is achieved by conducting pathway analysis on integrative networks constructed from these multi-omics interactions.

Examples of Integrated Studies : In Plasmodium falciparum, integrated proteomic, genomic, and epitranscriptomic analyses have demonstrated a highly coordinated behavior of the tRNA modification repertoire throughout the parasite's intra-erythrocytic developmental cycle. This modulation of tRNA modifications directly influences the abundance of stage-specific proteins by enhancing the translation efficiency of codon-biased transcripts, highlighting novel epitranscriptomic and translational control mechanisms. Such integrated studies underscore the necessity of computational frameworks to effectively interpret and integrate multi-omics data, often focusing on transcriptional core regulators to build a comprehensive regulatory landscape.

Q & A

Q. How can high-quality tRNA be isolated from eukaryotic cells for functional studies?

Methodological Answer:

  • Source-Specific Protocols : Use phenol-SDS or phenol-chloroform extraction methods depending on the biological source. For yeast tRNA, homogenize cells in cold sucrose (0.32 M) and centrifuge to isolate subcellular fractions .
  • Quality Control : Assess RNA integrity via agarose gel electrophoresis (sharp 4S band) and A260/A280 ratios (~2.0) to confirm purity .
  • Storage : Preserve tRNA at -20°C in ethanol or nuclease-free buffers to prevent degradation .

Q. What experimental controls are critical for ensuring tRNA integrity during aminoacylation assays?

Methodological Answer:

  • Negative Controls : Include reactions without ATP or aminoacyl-tRNA synthetases to rule out non-enzymatic charging .
  • Replicates : Perform triplicate assays to account for technical variability.
  • Reference Standards : Use commercially available charged tRNA (e.g., baker’s yeast tRNA<sup>Phe</sup>) to validate activity .

Advanced Research Questions

Q. How can post-transcriptional modifications in tRNA be systematically analyzed?

Methodological Answer:

  • Comparative Analysis of RNA Digests (CARD) : Digest tRNA with RNase T1, label reference (16O) and candidate (18O) populations, and compare mass shifts via MALDI-TOF MS to identify modifications (e.g., pseudouridine, m<sup>1</sup>A) .
  • Bioinformatics Integration : Cross-reference mass spectrometry data with databases like Modomics to map modification sites .

Q. What biochemical methods are suitable for studying tRNA interactions with nuclear export factors like Exportin-T?

Methodological Answer:

  • Crosslinking Assays : Use UV crosslinking with [α-32P]-labeled tRNA and Exportin-T to capture transient interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by titrating tRNA into Exportin-T solutions and measuring heat changes .
  • Subcellular Fractionation : Isolate nuclear/cytoplasmic fractions via differential centrifugation (e.g., 100,000 ×g for 1 hr) to track tRNA localization .

Data Contradiction & Analysis

Q. How should discrepancies in tRNA abundance measurements across RNA-Seq studies be addressed?

Methodological Answer:

  • Normalization : Use spike-in controls (e.g., exogenous tRNA from E. coli) to standardize quantification across platforms .
  • Technical Variability : Compare RNA extraction protocols (e.g., phenol-SDS vs. column-based) to identify bias in yield .
  • Biological Replicates : Ensure ≥3 replicates to distinguish technical noise from biological variation .

Experimental Design & Optimization

Q. What strategies optimize tRNA sequencing in low-input samples (e.g., single-cell studies)?

Methodological Answer:

  • Amplification-Free Library Prep : Use template-switching reverse transcription (e.g., SMARTer) to minimize bias .
  • Targeted Enrichment : Design probes against conserved tRNA regions (e.g., D-loop) for hybridization-based capture .

Q. How can in vivo tRNA dynamics be tracked in real time?

Methodological Answer:

  • Fluorescent Tagging : Engineer tRNA with MS2 or PP7 aptamers for live-cell imaging using GFP-fused coat proteins .
  • Pulse-Chase Labeling : Administer [3H]-uridine to monitor tRNA turnover rates via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.